N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49364. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C11H15Cl2NO2S/c1-10-2-4-11(5-3-10)17(15,16)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVBBIMKLOMGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194970 | |
| Record name | N,N-Bis(2-chloroethyl)-p-toluenesulphonamide | |
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Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42137-88-2 | |
| Record name | N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42137-88-2 | |
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| Record name | N,N-Bis(2-chloroethyl)-p-toluenesulphonamide | |
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| Record name | 42137-88-2 | |
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| Record name | N,N-Bis(2-chloroethyl)-p-toluenesulphonamide | |
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| Record name | N,N-bis(2-chloroethyl)-p-toluenesulphonamide | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent with significant potential in medicinal chemistry and drug development. Its cytotoxic properties, stemming from its ability to crosslink DNA, have made it a subject of interest for anticancer research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.
Chemical and Physical Properties
This compound is a white to cream-colored solid.[1] Its core structure consists of a p-toluenesulfonyl group attached to a nitrogen atom which is further substituted with two 2-chloroethyl groups.
| Property | Value | Reference |
| IUPAC Name | N,N-bis(2-chloroethyl)-4-methylbenzene-1-sulfonamide | [1] |
| Synonyms | N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide, NSC 49364 | |
| CAS Number | 42137-88-2 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂S | [1][2][4] |
| Molecular Weight | 296.21 g/mol | [1][3] |
| Appearance | White to cream powder | [1] |
| Melting Point | 43-50 °C | [3] |
| Solubility | Soluble in Chloroform | [3] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is outlined below, based on established patent literature.
Experimental Protocol: Synthesis of this compound
Materials:
-
Bis(2-chloroethyl)amine hydrochloride
-
p-Toluenesulfonyl chloride
-
Triethylamine
-
Methylene dichloride (Dichloromethane)
-
1:9 HCl/water solution
-
Sodium bisulfate
-
Hexane
-
Water
Procedure:
-
In a round-bottom flask, combine Bis(2-chloroethyl)amine hydrochloride (112.5 g, 0.63 mole), methylene dichloride (800 mL), and triethylamine (182 mL).
-
Prepare a solution of p-toluenesulfonyl chloride (100 g, 0.524 mole) in methylene dichloride (400 mL).
-
Slowly add the p-toluenesulfonyl chloride solution to the reaction flask over a period of 1 hour at room temperature.
-
After the addition is complete, wash the organic layer with a mixture of 1:9 HCl and water.
-
Separate the organic layer and treat it with sodium bisulfate.
-
Filter the solution to remove any solids.
-
Distill the methylene dichloride atmospherically, followed by vacuum distillation to remove all traces of the solvent.
-
Treat the resulting residue with 600 mL of hexane and stir at room temperature.
-
The product will precipitate out of the solution. Stir the suspension for 1 hour.
-
Filter the precipitates, suck dry, and wash with hexane.
-
Air-dry the final product, N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide.
Spectral Data
Detailed spectral analysis is crucial for the characterization and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental ¹H and ¹³C NMR data for this compound were not available in the searched literature. Researchers should perform NMR analysis to confirm the structure of the synthesized compound. Expected signals would include aromatic protons of the p-toluenesulfonyl group, the methyl protons, and the methylene protons of the chloroethyl groups.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is available in the NIST WebBook database. Key characteristic peaks would include those corresponding to aromatic C-H stretching, aliphatic C-H stretching, S=O stretching of the sulfonamide group, and C-Cl stretching.
Mass Spectrometry (MS)
The mass spectrum (electron ionization) of this compound is also available in the NIST WebBook.[2] The fragmentation pattern of sulfonamides typically involves the loss of SO₂ and cleavage of the S-N bond. The molecular ion peak should be observable, and the fragmentation pattern can be used to confirm the structure of the compound.
Mechanism of Action: DNA Alkylation
This compound functions as a bifunctional alkylating agent, a class of compounds known for their ability to form covalent bonds with nucleophilic sites on biomolecules, most notably DNA. This alkylation process is central to its cytotoxic effects.
The proposed mechanism involves an initial intramolecular cyclization of one of the 2-chloroethyl arms to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with a nucleophilic site on a DNA base, typically the N7 position of guanine. Following this initial "mono-alkylation," the second 2-chloroethyl arm can undergo a similar cyclization and react with another DNA base, which can be on the same strand (intrastrand crosslink) or the opposite strand (interstrand crosslink). Interstrand crosslinks are particularly cytotoxic as they prevent the separation of the DNA strands, thereby inhibiting essential cellular processes like replication and transcription, ultimately leading to cell death.
Caption: Mechanism of DNA alkylation by this compound.
Experimental Protocols
General Workflow for a Cytotoxicity Assay
To evaluate the cytotoxic potential of this compound, a standard in vitro cytotoxicity assay, such as the MTT or MTS assay, can be employed. The following is a generalized workflow.
Caption: A general workflow for determining the cytotoxicity of a compound in vitro.
Conclusion
This compound is a compound of significant interest due to its mechanism of action as a DNA alkylating agent. This guide has provided a detailed overview of its chemical and physical properties, a comprehensive synthesis protocol, and an outline of its biological activity. The provided diagrams illustrate its mechanism of action and a general workflow for its cytotoxic evaluation. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds. Further investigation into its specific biological targets and the development of more detailed analytical data, particularly NMR spectra, will be crucial for its advancement in the field of drug discovery.
References
In-Depth Technical Guide: N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
CAS Number: 42137-88-2
Synonyms: NSC 49364, N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide
Introduction
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a sulfonamide compound featuring a p-toluenesulfonamide structure with two 2-chloroethyl groups attached to the nitrogen atom. This bifunctional alkylating agent has garnered interest in pharmaceutical research for its potential as an antibacterial and anticancer agent. Its mechanism of action is primarily attributed to its ability to crosslink DNA, thereby interfering with cellular processes and leading to cytotoxicity in rapidly dividing cells. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and known applications of this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂S | |
| Molecular Weight | 296.21 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 43-50 °C | |
| Boiling Point (Predicted) | 409.1 ± 55.0 °C | |
| Density (Estimate) | 1.2228 g/cm³ | |
| Solubility | Soluble in Chloroform | |
| Storage Temperature | Room Temperature, sealed in dry, keep in dark place |
Mechanism of Action
This compound functions as a bifunctional alkylating agent. Its cytotoxic effects are primarily mediated through the covalent modification of cellular macromolecules, particularly DNA.
The mechanism involves a two-step process:
-
Aziridinium Ion Formation: The compound undergoes an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This is the rate-limiting step in the alkylation process.
-
DNA Alkylation and Crosslinking: The electrophilic aziridinium ion then reacts with nucleophilic sites on DNA, with a preference for the N7 position of guanine residues. Being a bifunctional agent, it can react a second time with another guanine residue on the opposite DNA strand, leading to the formation of interstrand crosslinks. This crosslinking prevents DNA strand separation, thereby inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Additionally, this compound has been suggested to form DNA-protein crosslinks, further contributing to its cytotoxicity. As a sulfonamide, it may also interfere with folic acid synthesis in bacteria, which is a potential mechanism for its antibacterial activity.
Biological Activity
Experimental Protocols
Synthesis of this compound[3]
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Bis(2-chloroethyl)amine hydrochloride
-
Dichloromethane (DCM)
-
Pyridine
-
p-Toluenesulfonyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
1N aqueous hydrochloric acid
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Suspend Bis(2-chloroethyl)amine hydrochloride (25.2 g) in dichloromethane (280 mL) and cool the suspension to 0 °C in an ice bath.
-
Sequentially add pyridine (24 mL) and p-toluenesulfonyl chloride (28.3 g) to the stirred suspension.
-
Allow the reaction mixture to stir for 4 hours at room temperature.
-
Upon completion of the reaction, neutralize the mixture by adding saturated aqueous sodium bicarbonate solution.
-
Extract the organic phase with dichloromethane.
-
Wash the organic layer sequentially with 1N aqueous hydrochloric acid and deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the resulting crude product by silica gel column chromatography using a hexane-ethyl acetate gradient (from 15:1 to 5:1) to yield N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide (30.0 g, 71% yield).
Applications
This compound serves as a valuable intermediate in organic synthesis and has been explored for its biological activities.
-
Pharmaceutical Intermediate: It is used as an intermediate in the preparation of other pharmaceutical compounds, such as the antihistamine Cetirizine.
-
Potential Anticancer Agent: As a DNA alkylating agent, it has been investigated for its potential in chemotherapy.
-
Potential Antibacterial Agent: Its sulfonamide structure suggests potential antibacterial properties through the inhibition of folate synthesis.
-
Research Chemical: It is utilized in biochemical and proteomics research due to its ability to alkylate proteins.
Conclusion
This compound is a bifunctional alkylating agent with established synthetic utility and potential therapeutic applications. Its mechanism of action through DNA crosslinking is well-understood, making it a subject of interest in cancer research. While qualitative descriptions of its biological activity are available, a notable gap exists in the public literature regarding specific quantitative data on its cytotoxic and antimicrobial efficacy. Further experimental studies are warranted to fully elucidate its therapeutic potential and to establish detailed dose-response relationships against various cancer cell lines and bacterial strains. This guide provides a foundational understanding of the compound for professionals in the fields of chemical synthesis and drug discovery.
An In-Depth Technical Guide to N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: A Bifunctional Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. Its cytotoxic effects are primarily mediated through the covalent modification of DNA, leading to the formation of DNA monoadducts and inter- and intrastrand cross-links. This activity disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, biological activities, and experimental protocols related to this compound, serving as a valuable resource for researchers in oncology, medicinal chemistry, and drug development.
Introduction
Alkylating agents represent one of the earliest and most significant classes of anticancer drugs.[1] Their therapeutic efficacy stems from their ability to introduce alkyl groups into nucleophilic sites on cellular macromolecules, with DNA being the primary target.[1] this compound is a nitrogen mustard derivative characterized by a p-toluenesulfonamide group, which influences its chemical reactivity and biological properties. The presence of two chloroethyl groups enables it to function as a bifunctional agent, capable of forming covalent cross-links within and between DNA strands.[2] This cross-linking activity is a key determinant of its cytotoxicity.[3] Beyond its potential as an anticancer agent, this compound has also been investigated for its antibacterial properties.[2]
Physicochemical Properties and Synthesis
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 42137-88-2 | [2] |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂S | [2] |
| Molecular Weight | 296.21 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 45-50 °C | [5] |
| Purity | Typically >90% (Technical Grade) to ≥99% (HPLC) | [5] |
Synthesis
This compound can be synthesized through the reaction of p-toluenesulfonyl chloride with bis(2-chloroethyl)amine hydrochloride in the presence of a base.
-
Suspend bis(2-chloroethyl)amine hydrochloride (25.2 g) in dichloromethane (280 mL) in a reaction vessel and cool the suspension to 0 °C.
-
Sequentially add pyridine (24 mL) and p-toluenesulfonyl chloride (28.3 g) to the stirred suspension.
-
Allow the reaction mixture to stir for 4 hours at room temperature.
-
Upon completion of the reaction, add a saturated aqueous solution of sodium bicarbonate for neutralization.
-
Extract the organic phase with dichloromethane.
-
Wash the organic layer sequentially with 1N aqueous hydrochloric acid and deionized water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient (15:1 to 5:1) to yield N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide. A reported yield for this method is 71% (30.0 g).[6]
Mechanism of Action: Bifunctional Alkylation and DNA Damage
The biological activity of this compound is attributed to its ability to act as a bifunctional alkylating agent. The mechanism involves the intramolecular cyclization of one of the 2-chloroethyl arms to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with a nucleophilic site on a DNA base, most commonly the N7 position of guanine. Following this initial monoalkylation, the second 2-chloroethyl arm can undergo a similar cyclization, leading to a second alkylation event. This can result in the formation of an intrastrand cross-link (between two bases on the same DNA strand) or a more cytotoxic interstrand cross-link (between bases on opposite DNA strands).[2]
The formation of these DNA adducts, particularly interstrand cross-links, poses a significant block to DNA replication and transcription. This triggers cellular DNA damage response (DDR) pathways, which can lead to cell cycle arrest, attempts at DNA repair, and ultimately, the induction of apoptosis if the damage is too extensive to be repaired.
Biological Activities
While specific quantitative data for the cytotoxic and genotoxic effects of this compound are not extensively reported in publicly available literature, the activities of closely related sulfonamide derivatives provide insights into its potential efficacy.
Anticancer Activity
Studies on various sulfonamide derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, novel sulfonamide compounds have shown potent activity against breast cancer (MCF-7, MDA-MB-231), cervical cancer (HeLa), and lung cancer (A549) cell lines, with IC₅₀ values in the micromolar to nanomolar range.[7][8] The cytotoxic mechanism of these related compounds often involves the induction of cell cycle arrest and apoptosis.[8] Given its structural features as a bifunctional alkylating agent, this compound is expected to exhibit similar or even enhanced cytotoxic properties.
Table 2: Cytotoxicity of Structurally Related Sulfonamide Derivatives (for reference)
| Compound Class | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Benzenesulfonamide Derivatives | A549 (Lung) | 1.99 - 6.32 | [9] |
| HeLa (Cervical) | 2.36 - 9.12 | [9] | |
| MCF-7 (Breast) | 2.81 - 8.48 | [9] | |
| Du-145 (Prostate) | 3.52 - 9.87 | [9] | |
| Thiazolone-benzenesulfonamides | MDA-MB-231 (Breast) | 1.52 - 6.31 | [10] |
| MCF-7 (Breast) | 2.55 - 5.89 | [10] | |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical) | 7.2 ± 1.12 | [11] |
| MDA-MB-231 (Breast) | 4.62 ± 0.13 | [11] | |
| MCF-7 (Breast) | 7.13 ± 0.13 | [11] |
Note: The data in this table are for structurally related compounds and not for this compound itself. This information is provided to illustrate the potential cytotoxic range of this class of compounds.
Antibacterial Activity
This compound has been reported to possess antibacterial properties.[2] The proposed mechanism of its antibacterial action is through the inhibition of folic acid synthesis, a pathway essential for bacterial growth. This is a common mechanism for sulfonamide-based antibiotics.[2]
Experimental Protocols
This section provides an overview of common experimental protocols that can be employed to evaluate the biological activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7, MDA-MB-468) in 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a further 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
DNA Interstrand Cross-linking Assay
The ability of this compound to induce DNA interstrand cross-links can be assessed using various techniques, such as gel-based assays.
-
DNA Substrate: Use a linearized plasmid DNA or a specific DNA oligonucleotide duplex.
-
Cross-linking Reaction: Incubate the DNA substrate with varying concentrations of this compound in a suitable buffer. The reaction is typically carried out at 37 °C for a defined period.
-
Denaturation: After the incubation, denature the DNA by heating or by adding a denaturing agent (e.g., formamide).
-
Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide or agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light.
-
Analysis: Non-cross-linked DNA will migrate as single strands, while interstrand cross-linked DNA will remain as a duplex and migrate more slowly. The intensity of the bands can be quantified to determine the efficiency of cross-linking.
Conclusion
This compound is a bifunctional alkylating agent with the potential for development as an anticancer and antibacterial agent. Its mechanism of action, centered on the induction of DNA cross-links, is characteristic of the nitrogen mustard class of compounds. While there is a need for more extensive quantitative studies on its biological activities, the information available on its synthesis and the known efficacy of related sulfonamide derivatives provide a strong foundation for further research. The experimental protocols outlined in this guide offer a starting point for the in-depth evaluation of this and similar compounds. Future investigations should focus on elucidating its specific cellular targets, its efficacy in in vivo models, and its potential for combination therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound | 42137-88-2 [smolecule.com]
- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 42137-88-2 [chemicalbook.com]
- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the DNA Crosslinking Mechanism of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent with the capacity to form covalent crosslinks with DNA. This technical guide provides a detailed overview of the molecular mechanisms underpinning its activity, from chemical activation to the cellular responses elicited by the resultant DNA damage. The document includes a summary of its chemical properties, a step-by-step description of the DNA crosslinking process, detailed experimental protocols for the characterization of DNA adducts, and an exploration of the DNA damage response pathways.
Introduction
This compound belongs to the class of nitrogen mustards, which are potent alkylating agents. These compounds are characterized by the presence of two chloroethyl groups attached to a nitrogen atom. This bifunctional nature allows them to form both mono-adducts and crosslinks with biological macromolecules, most notably DNA. The formation of DNA interstrand crosslinks is a particularly cytotoxic lesion, as it physically prevents the separation of DNA strands, thereby inhibiting essential cellular processes such as DNA replication and transcription. This property is the basis for the use of many nitrogen mustards as chemotherapeutic agents. Understanding the precise mechanism of action of this compound is crucial for its potential development and application in various research and therapeutic contexts.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂S |
| Molecular Weight | 296.21 g/mol |
| CAS Number | 42137-88-2 |
| Appearance | White to cream powder |
| Melting Point | 43-50 °C |
| Boiling Point | 409.1±55.0 °C (Predicted) |
| Density | 1.2228 (rough estimate) |
DNA Crosslinking Mechanism
The DNA crosslinking activity of this compound proceeds through a series of well-defined steps, which are initiated by an intramolecular cyclization.
Activation via Aziridinium Ion Formation
The mechanism is initiated by an intramolecular nucleophilic attack of the nitrogen atom on the γ-carbon of one of the chloroethyl groups, leading to the displacement of a chloride ion and the formation of a highly reactive aziridinium ion intermediate. This is the rate-limiting step in the reaction with DNA.
First Alkylation Step: Mono-adduct Formation
The highly electrophilic aziridinium ion is susceptible to nucleophilic attack by atoms in the DNA bases. The N7 position of guanine is the most nucleophilic site in DNA and is the primary target for alkylation by nitrogen mustards[1]. The reaction results in the opening of the aziridinium ring and the formation of a covalent bond between the drug and the guanine base, creating a mono-adduct. While other sites on purines and pyrimidines can be alkylated, N7-guanine adducts are the most prevalent.
Second Alkylation Step: Crosslink Formation
Following the formation of the mono-adduct, the second chloroethyl arm can undergo a similar intramolecular cyclization to form another aziridinium ion. This second reactive intermediate can then be attacked by a nucleophilic site on another DNA base. If this second alkylation event occurs on the opposite DNA strand, an interstrand crosslink (ICL) is formed. This is often at the N7 position of another guanine residue. Alternatively, if the second alkylation occurs on the same DNA strand, an intrastrand crosslink is formed. The formation of interstrand crosslinks is considered the most cytotoxic lesion induced by bifunctional alkylating agents[2].
Quantitative Data
| Parameter | Typical Range for Nitrogen Mustards | Reference |
| Primary Alkylation Site | N7 of Guanine | |
| Other Alkylation Sites | N1 and N3 of Adenine, N3 of Cytosine | |
| Proportion of Interstrand Crosslinks | 1-5% of total adducts | |
| Half-life of N7-Guanine Adducts | Several hours to days |
Note: These values are for general nitrogen mustards and may vary for this compound.
Experimental Protocols
The following are detailed protocols for the detection and characterization of DNA adducts formed by this compound.
Gel Electrophoresis for Detection of Interstrand Crosslinks
This protocol is designed to qualitatively and semi-quantitatively assess the formation of interstrand crosslinks in DNA.
5.1.1. Materials
-
Plasmid DNA (e.g., pBR322) or a defined DNA fragment
-
This compound
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose
-
TAE or TBE buffer
-
Denaturing solution (e.g., 0.2 M NaOH, 1 mM EDTA)
-
Neutralizing solution (e.g., 0.5 M Tris-HCl, pH 7.5)
-
DNA loading dye
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
UV transilluminator and gel documentation system
5.1.2. Protocol
-
Treatment of DNA:
-
Prepare solutions of this compound at various concentrations in an appropriate solvent (e.g., DMSO).
-
Incubate a fixed amount of DNA (e.g., 1 µg) with the alkylating agent in TE buffer at 37°C for a defined period (e.g., 1-24 hours). Include a vehicle control (solvent only).
-
-
Purification of DNA:
-
Remove the unreacted drug by ethanol precipitation or using a spin column purification kit.
-
Resuspend the DNA in TE buffer.
-
-
Denaturation:
-
To an aliquot of the treated DNA, add an equal volume of denaturing solution.
-
Incubate at room temperature for 5-10 minutes to separate the DNA strands.
-
-
Neutralization:
-
Add an equal volume of neutralizing solution to the denatured DNA.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in TAE or TBE buffer.
-
Load the denatured and neutralized DNA samples, along with a non-denatured control of the treated DNA and a DNA ladder, into the wells of the gel.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
-
Staining and Visualization:
-
Stain the gel with a suitable DNA staining agent.
-
Visualize the DNA bands using a UV transilluminator.
-
5.1.3. Expected Results
-
Non-crosslinked DNA will denature into single strands and migrate faster through the gel.
-
Interstrand crosslinked DNA will renature upon neutralization and migrate as a slower band, corresponding to the size of the double-stranded DNA.
-
The intensity of the slower migrating band will be proportional to the extent of interstrand crosslinking.
Mass Spectrometry for Adduct Identification
This protocol outlines the general steps for identifying and characterizing DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5.2.1. Materials
-
DNA treated with this compound (as described in 5.1.2)
-
Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
LC-MS/MS system (e.g., triple quadrupole or Orbitrap mass spectrometer)
-
C18 reverse-phase HPLC column
-
Solvents for LC (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
5.2.2. Protocol
-
Enzymatic Digestion of DNA:
-
Digest the treated and purified DNA to individual nucleosides using a cocktail of enzymes. This is typically a multi-step process involving DNase I, followed by nuclease P1 and alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture onto the LC-MS/MS system.
-
Separate the nucleosides using a reverse-phase HPLC column with a suitable gradient of solvents.
-
Analyze the eluting compounds using the mass spectrometer in positive ion mode.
-
-
Adduct Identification:
-
Identify potential adducts by searching for the expected mass-to-charge ratio (m/z) of the modified nucleosides. For example, a guanosine mono-adduct would have an m/z corresponding to the mass of deoxyguanosine plus the mass of the alkylating agent minus HCl.
-
Confirm the identity of the adducts by tandem mass spectrometry (MS/MS). The fragmentation pattern of the adducted nucleoside will show a characteristic neutral loss of the deoxyribose sugar (116 Da), and the remaining fragment will correspond to the modified guanine base.
-
DNA Damage Response
The formation of DNA adducts, particularly interstrand crosslinks, triggers a complex cellular signaling network known as the DNA damage response (DDR). The DDR aims to repair the damage, or if the damage is too extensive, to induce cell cycle arrest or apoptosis.
Recognition of Damage
The initial recognition of DNA adducts formed by this compound involves several DNA repair pathways. N7-guanine mono-adducts are typically recognized by the Base Excision Repair (BER) pathway. The larger and more helix-distorting interstrand crosslinks are recognized by components of the Nucleotide Excision Repair (NER) and Fanconi Anemia (FA) pathways.
Signaling Cascades
Upon recognition of the DNA damage, a signaling cascade is initiated, primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a multitude of downstream targets, including the histone variant H2A.X (forming γH2A.X) and the tumor suppressor protein p53. The phosphorylation of p53 at serine 15 is a key event that stabilizes the protein and enhances its transcriptional activity.
Repair or Apoptosis
Activated p53 can induce the expression of genes involved in cell cycle arrest (e.g., p21), allowing time for DNA repair. The repair of interstrand crosslinks is a complex process that involves the coordinated action of multiple pathways, including NER, FA, and Homologous Recombination (HR) . If the DNA damage is too severe to be repaired, p53 can trigger apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and PUMA.
Conclusion
This compound is a bifunctional alkylating agent that induces cytotoxic DNA interstrand crosslinks through a mechanism involving the formation of a reactive aziridinium ion. The primary site of alkylation is the N7 position of guanine. The resulting DNA damage activates a complex cellular response that can lead to cell cycle arrest, DNA repair, or apoptosis. The experimental protocols detailed in this guide provide a framework for the further investigation of the specific activity of this compound. A deeper understanding of its interactions with DNA and the cellular sequelae will be critical for harnessing its potential in therapeutic and research applications.
References
An In-Depth Technical Guide to the Formation of the Aziridinium Ion from N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of the highly reactive aziridinium ion from N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. This key intermediate is responsible for the compound's alkylating properties, which are of significant interest in the fields of medicinal chemistry and drug development, particularly for its potential as an anticancer agent.
Introduction
This compound is a nitrogen mustard derivative that functions as a bifunctional alkylating agent.[1] Its biological activity is predicated on the in situ formation of a strained, three-membered aziridinium ring. This electrophilic species readily reacts with nucleophiles, most notably the N7 position of guanine residues in DNA, leading to the formation of covalent adducts and subsequent interstrand cross-links.[1][2] This disruption of DNA replication and transcription can trigger cell cycle arrest and apoptosis, forming the basis of its cytotoxic effects.[3] Understanding the kinetics and mechanism of aziridinium ion formation is therefore critical for the rational design and development of novel therapeutics based on this scaffold.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of bis(2-chloroethyl)amine hydrochloride with p-toluenesulfonyl chloride in the presence of a base.
Experimental Protocol: Synthesis of this compound[4]
-
Reaction Setup: Suspend bis(2-chloroethyl)amine hydrochloride (1 equivalent) in dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reagents: Add pyridine (2 equivalents) and p-toluenesulfonyl chloride (1.1 equivalents) sequentially to the stirred suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Workup: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the organic phase with dichloromethane.
-
Purification: Wash the combined organic layers sequentially with 1N aqueous hydrochloric acid and deionized water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Final Product: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a white to light yellow solid.
Summary of Synthesis Data
| Parameter | Value | Reference |
| Starting Materials | Bis(2-chloroethyl)amine hydrochloride, p-Toluenesulfonyl chloride | [4] |
| Solvent | Dichloromethane | [4] |
| Base | Pyridine | [4] |
| Reaction Temperature | 0 °C to Room Temperature | [4] |
| Reaction Time | 4 hours | [4] |
| Typical Yield | 71% | [4] |
| Purification | Silica Gel Column Chromatography | [4] |
Aziridinium Ion Formation: Mechanism and Kinetics
The formation of the aziridinium ion from this compound proceeds via an intramolecular nucleophilic substitution (SNi) reaction. The nitrogen atom of the sulfonamide acts as an internal nucleophile, attacking one of the β-chloroethyl carbons and displacing the chloride ion. This cyclization is a concerted process that proceeds through a dynamic transition state.[5]
Experimental Monitoring of Aziridinium Ion Formation
The formation of the transient aziridinium ion can be monitored in situ using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: NMR Monitoring of Aziridinium Ion Formation
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., acetonitrile-d3) in an NMR tube.
-
NMR Acquisition: Acquire a series of 1H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the disappearance of the signals corresponding to the 2-chloroethyl protons of the starting material and the appearance of new signals corresponding to the protons of the aziridinium ring. The integration of these signals over time allows for the determination of the reaction kinetics.
Spectroscopic Data
The following table summarizes the available spectroscopic data for the parent compound. Specific 1H and 13C NMR data for the aziridinium ion of this compound is a subject for further research.
| Spectroscopic Data | This compound | Reference |
| Molecular Formula | C11H15Cl2NO2S | [6] |
| Molecular Weight | 296.21 g/mol | [6] |
| Mass Spectrum (m/z) | Major peaks at 295, 246, 155, 91 | [6] |
| IR Spectrum (cm-1) | Characteristic peaks for S=O stretch, C-N stretch, C-Cl stretch | [6] |
Biological Activity: DNA Alkylation and Signaling Pathway
The highly electrophilic aziridinium ion is the key species responsible for the biological activity of this compound. It readily alkylates nucleophilic sites on DNA, with a preference for the N7 position of guanine.[1] As a bifunctional agent, one molecule can react with two different guanine residues, leading to the formation of DNA interstrand cross-links.[2]
These interstrand cross-links are highly cytotoxic lesions that block DNA replication and transcription.[7][8] The cellular response to this type of DNA damage typically involves the activation of the Ataxia Telangiectasia and Rad3-related (ATR) checkpoint kinase 1 (Chk1) signaling pathway.[3][9] This pathway leads to cell cycle arrest, providing time for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.
Conclusion and Future Directions
This compound serves as a potent precursor to a highly reactive aziridinium ion, which is the ultimate alkylating agent responsible for its cytotoxic effects. The formation of this intermediate through intramolecular cyclization is a critical step that dictates its biological activity. While the general mechanism is well-understood, further research is warranted to elucidate the specific kinetics of aziridinium ion formation from this particular compound under various physiological conditions. Detailed spectroscopic characterization of the aziridinium ion intermediate would also be invaluable for a more complete understanding of its reactivity and for the development of more effective and selective alkylating agents for therapeutic applications.
References
- 1. Buy this compound | 42137-88-2 [smolecule.com]
- 2. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifunctional DNA Alkylator 1,3-Bis(2-chloroethyl)-1-nitrosourea Activates the ATR-Chk1 Pathway Independently of the Mismatch Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 42137-88-2 [chemicalbook.com]
- 5. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. DNA-protein cross-linking and DNA interstrand cross-linking by haloethylnitrosoureas in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Bifunctional DNA alkylator 1,3-bis(2-chloroethyl)-1-nitrosourea activates the ATR-Chk1 pathway independently of the mismatch repair pathway. [scholars.duke.edu]
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: A Technical Guide to its Applications in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent that holds significance in the landscape of cancer research, primarily as a DNA damaging agent.[1] Its structural features, particularly the two chloroethyl groups, enable it to form covalent bonds with biological macromolecules, most notably DNA. This interaction leads to the formation of DNA interstrand crosslinks, a highly cytotoxic lesion that can impede DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1] This technical guide provides an in-depth overview of the core applications of this compound in oncology research, detailing its mechanism of action, relevant experimental protocols for its evaluation, and a review of its therapeutic potential. While this compound is a recognized alkylating agent, comprehensive public data on its specific in vitro cytotoxicity and in vivo efficacy are limited. Therefore, where specific data for the title compound is unavailable, this guide will provide context using closely related sulfonamide derivatives to illustrate the principles of its evaluation.
Mechanism of Action: DNA Alkylation and Apoptosis Induction
The primary anticancer mechanism of this compound is its function as a DNA alkylating agent. The two reactive chloroethyl groups allow for a two-step reaction with nucleophilic sites on DNA bases, leading to the formation of a covalent bridge between the two strands of the DNA double helix, known as an interstrand crosslink (ICL).[2]
ICLs are particularly cytotoxic lesions because they physically obstruct the separation of DNA strands, which is a prerequisite for both DNA replication and transcription.[2] This blockage of fundamental cellular processes leads to replication stress and the activation of DNA damage response (DDR) pathways.
Induction of p53-Dependent Apoptosis
A critical consequence of the DNA damage induced by this compound is the activation of the p53 signaling pathway. The tumor suppressor protein p53, often termed the "guardian of the genome," is a key regulator of the cellular response to genotoxic stress.[3] Upon sensing DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of target genes involved in cell cycle arrest, DNA repair, and apoptosis.[3] In cases of severe or irreparable DNA damage, as is often the case with ICLs, p53 predominantly pushes the cell towards apoptosis.[4] This is achieved through the increased expression of pro-apoptotic proteins such as Bax, PUMA, and Noxa, which in turn leads to the permeabilization of the mitochondrial outer membrane and the activation of the caspase cascade, culminating in cell death.[5]
Quantitative Data on Anticancer Activity
While specific quantitative data for this compound is not widely available in public literature, the following tables illustrate the kind of data generated for related sulfonamide derivatives in cancer research. This data serves as a benchmark for the expected potency and efficacy of this class of compounds.
In Vitro Cytotoxicity of Sulfonamide Derivatives
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the in vitro potency of a compound against cancer cell lines.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Novel Sulfonamides | MDA-MB-468 | Breast Cancer | < 30 | [6] |
| MCF-7 | Breast Cancer | < 128 | [6] | |
| HeLa | Cervical Cancer | < 360 | [6] | |
| N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide | NCI-H522 | Non-Small Cell Lung Cancer | 0.1 | [7] |
| SK-MEL-2 | Melanoma | 0.1 | [7] |
In Vivo Antitumor Efficacy of a p-Toluenesulfonamide Analog
In vivo studies using xenograft models in immunocompromised mice are crucial for evaluating the therapeutic potential of an anticancer compound. The data below is for p-toluenesulfonamide (PTS), a related compound, in a PC-3 prostate cancer xenograft model.
| Treatment Group | Mean Tumor Volume at Start (mm³) | Mean Tumor Volume at End (mm³) | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | 101 ± 48 | - | - | [8] |
| PTS | 121 ± 40 | - | 56 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer properties of this compound.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (DMSO-containing medium) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[10]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat with this compound at desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
DNA Interstrand Crosslink Detection: Modified Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, can be modified to detect DNA interstrand crosslinks. The principle is that crosslinks reduce the extent of DNA migration in an electric field after the induction of random strand breaks.[11]
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Microscope slides
-
Lysis solution
-
Alkaline electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate software
Procedure:
-
Cell Preparation: Harvest cells after treatment with this compound.
-
Induction of Strand Breaks: Expose the cells to a fixed dose of ionizing radiation (e.g., X-rays) to introduce a known number of single-strand breaks.
-
Embedding in Agarose: Mix the irradiated cells with molten low melting point agarose and cast onto a microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope.
-
Data Analysis: Quantify the amount of DNA in the comet tail. A reduction in tail moment compared to the irradiated control indicates the presence of interstrand crosslinks.
In Vivo Antitumor Efficacy: Xenograft Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer agents.[12]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]
-
Treatment Administration: Administer this compound via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.[13]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a set duration. Tumors can be excised for further analysis.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy.
Conclusion and Future Directions
This compound is a classic bifunctional alkylating agent with a well-understood mechanism of action centered on the induction of DNA interstrand crosslinks and subsequent p53-dependent apoptosis. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this and similar compounds. While specific efficacy data for this particular molecule is not abundant in recent literature, the principles of its action are fundamental to a large class of chemotherapeutic agents. Future research could focus on the synthesis and evaluation of novel derivatives of this compound to enhance tumor-specific delivery and reduce off-target toxicities, potentially through conjugation to tumor-targeting moieties. Further elucidation of the specific DNA repair pathways that are activated or inhibited by this compound could also unveil new therapeutic strategies and mechanisms of drug resistance.
References
- 1. Buy this compound | 42137-88-2 [smolecule.com]
- 2. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53-Dependent Cytoprotective Mechanisms behind Resistance to Chemo-Radiotherapeutic Agents Used in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53-dependent apoptosis suppresses tumor growth and progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents [frontiersin.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: A Comprehensive Technical Guide for its Role as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a versatile bifunctional alkylating agent that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly heterocyclic structures of significant interest in medicinal chemistry. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the preparation of piperazine derivatives. Detailed experimental protocols, quantitative data, and visual representations of key chemical processes are presented to assist researchers in leveraging this compound for drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂S | [1][2] |
| Molecular Weight | 296.21 g/mol | [1] |
| CAS Number | 42137-88-2 | [1] |
| Melting Point | 43-50 °C | [3] |
| Appearance | White to cream solid | [4] |
| Purity | Technical Grade, ~90%; >98.0%(HPLC)(N) | [2] |
Synthesis of this compound
The synthesis of the title compound is typically achieved through the reaction of p-toluenesulfonyl chloride with bis(2-chloroethyl)amine or its hydrochloride salt. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis from Bis(2-chloroethyl)amine Hydrochloride
This procedure is adapted from a patented method for the preparation of efletrizine, where N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide is a key intermediate.[5]
Materials:
-
Bis(2-chloroethyl)amine hydrochloride (112.5 g, 0.63 mol)
-
Methylene dichloride (1200 mL total)
-
Triethylamine (182 mL)
-
p-Toluenesulfonyl chloride (100 g, 0.524 mol)
-
Hexane (600 mL)
-
Water
-
1:9 HCl/water solution
-
Sodium bisulfate
Procedure:
-
In a round-bottom flask, combine bis(2-chloroethyl)amine hydrochloride (112.5 g), methylene dichloride (800 mL), and triethylamine (182 mL).
-
Slowly add a freshly prepared solution of p-toluenesulfonyl chloride (100 g) in methylene dichloride (400 mL) to the flask over 1 hour at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (40-43 °C) for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with water and stir for 15 minutes. Separate the layers.
-
Wash the organic layer with a 1:9 mixture of HCl and water. Separate the layers.
-
Treat the organic layer with sodium bisulfate and filter.
-
Distill the methylene dichloride atmospherically and then under vacuum to remove all traces of the solvent.
-
Treat the resulting residue with 600 mL of hexane and stir at room temperature.
-
Stir the isolated precipitates for 1 hour, then filter, suck dry, and wash with hexane.
-
Air dry the product to obtain N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide.
Yield: While the specific yield for this protocol is not provided in the source document, a similar preparation of a related compound, N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide, reports a yield of 69.0%.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Mechanism of Action as a Bifunctional Alkylating Agent
This compound acts as a bifunctional alkylating agent, a mechanism shared with other nitrogen mustards.[6] This reactivity is central to its biological activity, including its potential as an anticancer agent.[1] The process involves the intramolecular cyclization to form a highly reactive aziridinium ion, which then alkylates nucleophilic sites on biological macromolecules like DNA.[1] The bifunctional nature allows for the formation of cross-links, which can be particularly damaging to cancer cells.[1]
Signaling Pathway: DNA Alkylation
Caption: Mechanism of DNA alkylation by this compound.
Application as an Intermediate in Piperazine Synthesis
A primary application of this compound is in the synthesis of N-aryl piperazines. This is achieved through a cyclization reaction with anilines. The tosyl group serves as a protecting group for one of the nitrogen atoms in the resulting piperazine ring, which can be removed if desired.
Experimental Protocol: Synthesis of 1-Aryl-4-tosylpiperazines
The following is a general procedure for the synthesis of N-aryl piperazines using a related reagent, bis(2-chloroethyl)amine hydrochloride, which is analogous to the reactions of this compound.
Materials:
-
Aniline (3.0 mmol)
-
Bis(2-chloroethyl)amine hydrochloride (3.0 mmol)
-
Diethylene glycol monomethyl ether (0.75 mL)
-
Methanol (4 mL)
-
Diethyl ether (150 mL)
-
Sodium carbonate solution
-
Ethyl acetate
Procedure:
-
In a dry nitrogen atmosphere, heat a mixture of the aniline (3.0 mmol), bis(2-chloroethyl)amine hydrochloride (3.0 mmol), and diethylene glycol monomethyl ether (0.75 mL) at 150 °C for 6–12 hours.
-
Cool the mixture to room temperature and dissolve it in methanol (4 mL).
-
Add diethyl ether (150 mL) to precipitate the hydrochloride salt of the product.
-
Filter the precipitate and wash with diethyl ether.
-
To obtain the free amine, treat the HCl salt with a sodium carbonate solution and extract with ethyl acetate (2x).
-
Dry the combined organic layers over sodium sulfate and concentrate in vacuo to yield the pure N-aryl piperazine.
Yields: Good to excellent yields are generally obtained for a variety of aniline substrates.[7]
Workflow for Piperazine Synthesis
Caption: General workflow for the synthesis of 1-aryl-4-tosylpiperazines.
Spectroscopic Data
Characterization of this compound is essential for confirming its identity and purity. Below is a summary of available spectroscopic data.
| Spectroscopic Data | Description |
| Mass Spectrum (EI) | The NIST WebBook provides the electron ionization mass spectrum, which can be used for structural confirmation. |
| IR Spectrum | The NIST WebBook provides the gas-phase infrared spectrum, showing characteristic vibrational modes. |
| ¹H NMR | Predicted ¹H NMR data for a related compound, N-(2-chloroacetyl)-p-toluenesulfonamide, suggests aromatic protons in the range of 7.4-7.9 ppm, a methyl singlet around 2.4 ppm, and methylene protons at approximately 4.2 ppm.[4] |
| ¹³C NMR | Predicted ¹³C NMR data is also available for related structures, which can aid in the structural elucidation of the title compound and its derivatives.[4] |
Conclusion
This compound is a valuable and reactive intermediate with significant applications in the synthesis of nitrogen-containing heterocycles. Its bifunctional nature allows for the construction of complex molecular architectures, most notably piperazine rings, which are prevalent in many biologically active compounds. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, particularly in the fields of medicinal chemistry and drug discovery. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.
References
- 1. Buy this compound | 42137-88-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US20040072845A1 - Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine - Google Patents [patents.google.com]
- 4. L05296.14 [thermofisher.com]
- 5. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 7. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for DNA Alkylation using N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. These agents are highly reactive molecules that covalently modify biological macromolecules, with DNA being a primary target. The cytotoxic effects of nitrogen mustards are largely attributed to their ability to form monoadducts and inter- and intra-strand cross-links in the DNA double helix. This damage obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] Due to these properties, this compound and similar compounds are valuable tools in cancer research and for studying the intricate cellular pathways of DNA damage and repair.
This document provides detailed application notes and protocols for the use of this compound in DNA alkylation studies. It is intended to guide researchers in the design and execution of experiments to investigate the effects of this compound on DNA in vitro and in cellular contexts.
Mechanism of Action
The alkylating activity of this compound is initiated by an intramolecular cyclization of one of the 2-chloroethyl groups, forming a highly strained and electrophilic aziridinium ion. This reactive intermediate then rapidly alkylates a nucleophilic site on a DNA base. The most common target for alkylation by nitrogen mustards is the N7 position of guanine, with the N3 position of adenine being a secondary site.[2] Following the initial monofunctional alkylation, the second 2-chloroethyl arm can undergo a similar cyclization to form another aziridinium ion, which can then react with a second DNA base. If this second reaction occurs on the opposite DNA strand, it results in the formation of a covalent interstrand cross-link (ICL), a highly cytotoxic lesion.
Data Presentation: Quantitative Analysis of DNA Adducts
The formation of DNA adducts can be quantified using various analytical techniques, most notably High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method allows for the sensitive and specific detection of modified nucleosides following enzymatic digestion of the DNA. The table below summarizes hypothetical quantitative data that could be obtained from such an experiment, illustrating a dose-dependent increase in DNA adduct formation.
| Concentration of this compound (µM) | N7-Guanine Monoadducts (per 10⁶ Guanines) | N3-Adenine Monoadducts (per 10⁶ Adenines) | Guanine-Guanine Interstrand Cross-links (per 10⁷ Guanines) |
| 1 | 5.2 ± 0.6 | 1.1 ± 0.2 | 0.3 ± 0.1 |
| 10 | 48.7 ± 5.1 | 9.8 ± 1.3 | 2.9 ± 0.4 |
| 50 | 235.1 ± 21.8 | 45.3 ± 4.9 | 15.6 ± 1.8 |
| 100 | 450.9 ± 42.3 | 89.2 ± 9.5 | 32.1 ± 3.7 |
Note: The data presented in this table is illustrative and intended to demonstrate the type of quantitative results that can be obtained. Actual experimental results may vary.
Experimental Protocols
Safety Precautions: this compound is a hazardous chemical and a suspected carcinogen. All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All waste materials must be disposed of according to institutional and national guidelines for hazardous chemical waste.
Protocol 1: In Vitro DNA Alkylation
This protocol describes the direct alkylation of purified DNA in a cell-free system.
Materials:
-
This compound
-
Purified DNA (e.g., calf thymus DNA, plasmid DNA)
-
Reaction Buffer: 50 mM Sodium Phosphate, pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nuclease-free water
-
Ethanol (70% and 100%)
-
3 M Sodium Acetate, pH 5.2
-
Microcentrifuge tubes
-
Thermomixer or water bath
Procedure:
-
Prepare a stock solution of this compound: Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM. Prepare fresh or store in small aliquots at -20°C, protected from light and moisture.
-
Prepare the DNA solution: Dissolve the purified DNA in the Reaction Buffer to a final concentration of 1 mg/mL.
-
Set up the alkylation reaction: In a microcentrifuge tube, combine the following:
-
DNA solution: 50 µL (50 µg of DNA)
-
Reaction Buffer: Volume to bring the final reaction volume to 100 µL
-
This compound stock solution: Add the desired volume to achieve the final target concentration (e.g., for a 100 µM final concentration in a 100 µL reaction, add 1 µL of the 10 mM stock solution).
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 2, 4, 8, or 24 hours) with gentle agitation. The incubation time will influence the extent of alkylation and the formation of cross-links.
-
Stop the reaction and purify the DNA:
-
Add 1/10th volume of 3 M Sodium Acetate, pH 5.2.
-
Add 2.5 volumes of ice-cold 100% ethanol to precipitate the DNA.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet the DNA.
-
Carefully remove the supernatant.
-
Wash the DNA pellet with 500 µL of 70% ethanol.
-
Centrifuge at high speed for 10 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the alkylated DNA in nuclease-free water or a suitable buffer for downstream analysis.
-
Protocol 2: Analysis of DNA Adducts by HPLC-MS/MS
This protocol outlines the general steps for the quantitative analysis of DNA adducts.
Materials:
-
Alkylated DNA from Protocol 1
-
Enzymatic Digestion Cocktail:
-
DNase I
-
Nuclease P1
-
Alkaline Phosphatase
-
-
Digestion Buffer (specific to the enzymes used)
-
Internal Standards (isotope-labeled versions of the expected adducts, if available)
-
Acetonitrile (HPLC grade)
-
Formic Acid (or other appropriate mobile phase modifier)
-
Ultrapure water
-
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Orbitrap)
-
C18 reversed-phase HPLC column
Procedure:
-
Enzymatic Hydrolysis of DNA:
-
To the purified alkylated DNA sample (typically 10-50 µg), add the appropriate digestion buffer and the enzymatic digestion cocktail according to the enzyme manufacturer's instructions.
-
If available, spike the sample with internal standards for accurate quantification.
-
Incubate the mixture at 37°C for 12-24 hours to ensure complete digestion of the DNA into individual nucleosides.
-
-
Sample Preparation for HPLC-MS/MS:
-
Following digestion, remove the enzymes, typically by ultrafiltration or protein precipitation.
-
The resulting solution containing the mixture of normal and adducted nucleosides is then ready for analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample onto the HPLC-MS/MS system.
-
Separate the nucleosides using a reversed-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) or a similar targeted mode to specifically detect and quantify the parent and fragment ions of the expected DNA adducts.[3][4]
-
-
Data Analysis:
-
Identify and quantify the DNA adducts based on their retention times and specific mass transitions.
-
Normalize the amount of each adduct to the total amount of the corresponding unmodified nucleoside (e.g., guanine or adenine) to express the results as adducts per parent base.
-
Visualizations
References
- 1. Liquid Chromatography-Mass Spectrometry Analysis of DNA Polymerase Reaction Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Biologically Active DNA Alkylation in Temozolomide-Exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Development and Recommendations for Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent belonging to the nitrogen mustard family of compounds.[1] Its chemical structure, featuring two reactive 2-chloroethyl groups, makes it a potent modifier of nucleophilic biomolecules. While traditionally explored in the context of chemotherapy development, its reactivity can be harnessed as a valuable tool for protein modification in the field of proteomics.[2] This compound can be utilized for covalently modifying specific amino acid residues, enabling researchers to probe protein structure, function, and interactions.
These application notes provide a comprehensive overview of the potential uses of this compound in proteomics, detailed experimental protocols for its application, and examples of data interpretation.
Principle and Mechanism of Action
This compound acts as an electrophilic probe that covalently modifies nucleophilic amino acid residues within proteins. The reaction mechanism proceeds through the formation of a highly reactive aziridinium ion intermediate, which is then susceptible to nucleophilic attack by amino acid side chains.[1]
The primary targets for alkylation are the side chains of cysteine (thiol group), histidine (imidazole ring), and lysine (ε-amino group).[1] Due to its bifunctional nature, the compound can react in two ways:
-
Mono-alkylation: One of the chloroethyl groups reacts with a nucleophilic residue, resulting in a single covalent modification.
-
Cross-linking: Both chloroethyl groups react with two separate nucleophilic residues, forming an intra- or inter-protein cross-link. This is particularly useful for studying protein conformation and protein-protein interactions.
The specificity of the modification can be influenced by factors such as pH, reagent concentration, and the accessibility of nucleophilic residues within the protein structure.
Applications in Proteomics
The ability of this compound to covalently modify proteins makes it a versatile tool for various proteomics applications:
-
Mapping Solvent-Accessible Surfaces: By modifying surface-exposed reactive residues, this reagent can be used to map the topography of proteins and protein complexes.
-
Chemical Cross-linking for Structural Proteomics: Its bifunctional nature allows for the creation of distance constraints between amino acid residues, providing valuable information for computational modeling of protein 3D structures and protein complexes.
-
Identification of Drug-Binding Sites: If a drug candidate protects certain residues from modification by this compound, it can help identify the drug's binding pocket.
-
Activity-Based Protein Profiling (ABPP): In some cases, this reagent could be used to target and covalently label the active site of certain enzymes, particularly those with a reactive nucleophile.
Data Presentation
The following table represents hypothetical quantitative data from a label-free quantitative proteomics experiment designed to identify proteins targeted by this compound in a cell lysate. In this example, proteins with significantly increased abundance in the treated sample (indicative of covalent modification and potential enrichment) are highlighted.
| Protein ID | Gene Name | Protein Name | Fold Change (Treated/Control) | p-value | Number of Modified Peptides |
| P04637 | TP53 | Cellular tumor antigen p53 | 3.2 | 0.001 | 4 |
| P62937 | PPIA | Peptidyl-prolyl cis-trans isomerase A | 2.8 | 0.005 | 2 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.5 | 0.012 | 3 |
| P11021 | HSPA8 | Heat shock cognate 71 kDa protein | 1.2 | 0.345 | 1 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.1 | 0.456 | 0 |
Experimental Protocols
Protocol 1: In-solution Mono-alkylation of a Purified Protein for Mass Spectrometry Analysis
This protocol describes the modification of a purified protein with this compound to identify accessible reactive residues.
Materials:
-
Purified protein of interest
-
Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0
-
Reduction Reagent: 100 mM Dithiothreitol (DTT)
-
This compound (stock solution in DMSO)
-
Quenching Reagent: 1 M Glycine
-
Trypsin (proteomics grade)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Formic Acid (FA)
-
C18 desalting spin columns
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the purified protein in Denaturation Buffer to a final concentration of 1 mg/mL.
-
Incubate for 30 minutes at 37°C.
-
-
Reduction of Disulfide Bonds:
-
Add DTT to a final concentration of 10 mM.
-
Incubate for 1 hour at 37°C.
-
-
Alkylation with this compound:
-
Add this compound to a final concentration of 5-20 mM. The optimal concentration should be determined empirically.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Quenching:
-
Add Quenching Reagent to a final concentration of 50 mM to quench any unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Digestion:
-
Dilute the sample 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Digestion Quenching and Desalting:
-
Acidify the sample with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis.
-
When searching the data, include a variable modification on Cysteine, Histidine, and Lysine residues corresponding to the mass of the N-(2-chloroethyl)-p-toluenesulfonamide adduct.
-
Protocol 2: In-situ Cross-linking of Protein Complexes in Cell Lysate
This protocol outlines a general workflow for using this compound to cross-link interacting proteins in a cellular context.
Materials:
-
Cultured cells
-
Lysis Buffer (e.g., RIPA buffer without primary amines)
-
This compound (stock solution in DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Standard proteomics sample preparation reagents (DTT, Iodoacetamide, Trypsin, etc.)
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells in a suitable Lysis Buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
In-situ Cross-linking:
-
Add this compound to the clarified lysate to a final concentration of 1-5 mM. The optimal concentration and incubation time should be determined empirically.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 100 mM to stop the cross-linking reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Proceed with a standard proteomics workflow: add urea to 8 M, reduce with DTT, and alkylate free cysteines with iodoacetamide to block unmodified thiols.
-
-
Protein Digestion:
-
Dilute the sample and digest with trypsin overnight.
-
-
Enrichment of Cross-linked Peptides (Optional):
-
Cross-linked peptides can be enriched using size-exclusion chromatography or other specialized techniques.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture by LC-MS/MS.
-
Use specialized software (e.g., pLink, MeroX) to identify cross-linked peptides from the complex MS/MS spectra.
-
Visualizations
Caption: General experimental workflow for protein modification.
Caption: Mechanism of protein modification.
Conclusion
This compound is a reactive compound with significant potential for protein modification studies in proteomics. Its ability to form covalent adducts with nucleophilic amino acid residues allows for the investigation of protein structure, interactions, and function. The protocols provided herein offer a starting point for researchers to explore the utility of this reagent in their specific proteomics workflows. As with any chemical probe, optimization of reaction conditions is crucial to achieve the desired modification efficiency and specificity.
References
Application Notes and Protocols for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide as a Protein-DNA Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent capable of forming covalent crosslinks between proteins and DNA.[1] This property makes it a valuable tool for studying protein-DNA interactions in various biological contexts, including chromatin research, transcription factor analysis, and drug development.[1] Its mechanism of action is analogous to that of nitrogen mustards, involving the formation of a highly reactive aziridinium ion that subsequently alkylates nucleophilic sites on biomolecules.[1][2] The primary targets for alkylation are the N7 position of guanine residues in DNA and nucleophilic amino acid residues, such as cysteine, in proteins.[1]
These application notes provide a comprehensive overview, detailed protocols, and essential data for utilizing this compound as a protein-DNA crosslinking agent. The provided protocols are adapted from established methods for similar alkylating agents and should be optimized for specific experimental systems.
Mechanism of Action
The crosslinking activity of this compound proceeds through a two-step mechanism. First, one of the 2-chloroethyl groups undergoes an intramolecular cyclization to form a highly electrophilic aziridinium ion. This intermediate then reacts with a nucleophilic site, such as the N7 of guanine in DNA, forming a monoadduct. Subsequently, the second 2-chloroethyl group can form another aziridinium ion, which then reacts with a nearby nucleophilic residue on a protein, resulting in a covalent protein-DNA crosslink.
References
Application Notes and Protocols for Reactions of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental conditions and protocols for the synthesis and application of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, a versatile bifunctional alkylating agent and a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, including pharmaceutically relevant piperazine derivatives.
Synthesis of this compound
This compound can be synthesized from p-toluenesulfonyl chloride and bis(2-chloroethyl)amine hydrochloride. Two representative protocols are provided below.
Quantitative Data Summary for Synthesis
| Protocol | Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity | Reference |
| 1 | p-Toluenesulfonyl chloride, Bis(2-chloroethyl)amine hydrochloride | Pyridine | Dichloromethane | 0 to Room Temp. | 4 | 71 | >98% (Column Chromatography) | [1] |
| 2 | p-Toluenesulfonyl chloride, Bis(2-chloroethyl)amine hydrochloride | Triethylamine | Dichloromethane | 40-43 (Reflux) | 6 | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis using Pyridine as Base [1]
Materials:
-
Bis(2-chloroethyl)amine hydrochloride (25.2 g, 0.14 mol)
-
p-Toluenesulfonyl chloride (28.3 g, 0.15 mol)
-
Pyridine (24 mL)
-
Dichloromethane (280 mL)
-
Saturated aqueous sodium bicarbonate solution
-
1N aqueous hydrochloric acid
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Suspend bis(2-chloroethyl)amine hydrochloride in dichloromethane in a reaction vessel and cool the suspension to 0 °C in an ice bath.
-
Sequentially add pyridine and p-toluenesulfonyl chloride to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.
-
Upon completion of the reaction, add saturated aqueous sodium bicarbonate solution to neutralize the mixture.
-
Extract the organic phase with dichloromethane.
-
Wash the organic layer sequentially with 1N aqueous hydrochloric acid and deionized water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient (15:1 to 5:1) to afford this compound as an off-white solid.[3]
Protocol 2: Synthesis using Triethylamine as Base [2]
Materials:
-
N,N'-Bis(2-chloroethyl)amine hydrochloride (112.5 g, 0.63 mol)
-
p-Toluenesulfonyl chloride (100 g, 0.524 mol)
-
Triethylamine (182 mL)
-
Methylene dichloride (1200 mL)
-
Water
-
1:9 HCl:water solution
-
Hexane
Procedure:
-
In a round-bottom flask, combine N,N'-Bis(2-chloroethyl)amine hydrochloride, methylene dichloride, and triethylamine.
-
Slowly add a freshly prepared solution of p-toluenesulfonyl chloride in methylene dichloride over 1 hour at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux at 40-43 °C for 6 hours.
-
Cool the reaction mass to room temperature.
-
Wash the organic solution with water, stirring for 15 minutes, and then separate the layers.
-
Wash the organic layer with a 1:9 mixture of HCl and water.
-
Concentrate the organic layer, treat the residue with hexane, and stir at room temperature.
-
Filter the isolated precipitates, wash with hexane, and air dry to obtain this compound.
Application in the Synthesis of N-Arylpiperazines
This compound is a key reagent for the synthesis of N-arylpiperazines. The reaction involves a cyclization with a primary aniline, followed by the removal of the p-toluenesulfonyl protecting group.
Experimental Workflow for N-Arylpiperazine Synthesis
Caption: Workflow for the synthesis of N-arylpiperazines.
Quantitative Data for N-Arylpiperazine Synthesis (Illustrative)
Note: Specific yields can vary depending on the aniline substrate.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Cyclization | Primary Aniline, this compound | Diglyme | 150 | 40-60 |
| 2 | Detosylation | N-Aryl-N'-tosylpiperazine, 33% HBr in Acetic Acid | Acetic Acid | Reflux | 50-90 |
Detailed Protocol: Synthesis of an N-Arylpiperazine
Step 1: Synthesis of N-Aryl-N'-tosylpiperazine (Adapted from the synthesis of N-aryl piperazines using bis(2-chloroethyl)amine hydrochloride[3])
Materials:
-
Substituted Aniline (1.0 eq)
-
This compound (1.0 eq)
-
Diethylene glycol dimethyl ether (diglyme)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline and this compound in diglyme.
-
Heat the reaction mixture to 150 °C and maintain this temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-aryl-N'-tosylpiperazine.
Step 2: Detosylation to N-Arylpiperazine
Materials:
-
N-Aryl-N'-tosylpiperazine (1.0 eq)
-
33% Hydrogen bromide in acetic acid
Procedure:
-
In a round-bottom flask, dissolve the N-aryl-N'-tosylpiperazine in 33% HBr in acetic acid.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH pellets or concentrated aqueous NaOH) to pH > 10, keeping the mixture cool in an ice bath.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-arylpiperazine.
-
Further purification can be achieved by crystallization or column chromatography if necessary.
Mechanism of Action as a Bifunctional Alkylating Agent
This compound acts as a bifunctional alkylating agent, a property relevant to its potential cytotoxic effects.[4] The mechanism involves the formation of a highly reactive aziridinium ion intermediate.
Signaling Pathway of DNA Alkylation
Caption: Mechanism of DNA alkylation.
This bifunctional nature allows the molecule to form cross-links within a single DNA strand (intrastrand) or between two different strands (interstrand), leading to disruption of DNA replication and transcription, which ultimately can induce cell death.[4] This mechanism is the basis for the use of similar nitrogen mustard compounds in chemotherapy.[4]
References
Application Notes and Protocols for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in Cell Culture Studies for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a sulfonamide derivative belonging to the class of bifunctional alkylating agents.[1] These agents are known for their ability to form covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA. This interaction can lead to the formation of DNA cross-links, triggering cellular stress responses that culminate in programmed cell death, or apoptosis.[1] Due to this mechanism, this compound and related compounds are of significant interest in cancer research as potential cytotoxic agents.[1]
These application notes provide a comprehensive overview of the use of this compound for inducing apoptosis in cell culture models. Detailed protocols for key experimental assays are provided to enable researchers to investigate its mechanism of action and cytotoxic potential.
Mechanism of Action: Induction of p53-Dependent Apoptosis
This compound exerts its cytotoxic effects primarily through the induction of DNA damage. As a bifunctional alkylating agent, it can form both mono-adducts and interstrand cross-links in the DNA double helix. This damage is recognized by the cellular DNA damage response machinery, leading to the activation and stabilization of the tumor suppressor protein p53.
Activated p53 translocates to the nucleus and transcriptionally activates a suite of pro-apoptotic genes. A key consequence of p53 activation is the initiation of the intrinsic, or mitochondrial, pathway of apoptosis. This involves the upregulation of pro-apoptotic Bcl-2 family members (e.g., Bax, Puma, Noxa) and the downregulation of anti-apoptotic members (e.g., Bcl-2). This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.
Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 25 |
| A549 | Lung Cancer | 40 |
| HCT116 | Colon Cancer | 15 |
| Jurkat | T-cell Leukemia | 10 |
Table 2: Hypothetical Quantification of Apoptosis by Annexin V/PI Staining in Jurkat Cells Treated with this compound for 24 hours.
| Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95 ± 2.1 | 3 ± 0.5 | 2 ± 0.3 |
| 5 | 70 ± 3.5 | 20 ± 2.8 | 8 ± 1.2 |
| 10 | 45 ± 4.2 | 40 ± 3.1 | 15 ± 2.5 |
| 20 | 20 ± 2.9 | 55 ± 4.5 | 25 ± 3.0 |
Table 3: Hypothetical Changes in Apoptosis-Related Protein Expression in HCT116 Cells Treated with 15 µM this compound for 24 hours (Relative Fold Change vs. Control).
| Protein | Fold Change |
| p53 | 3.5 |
| Bax | 2.8 |
| Bcl-2 | 0.4 |
| Cleaved Caspase-9 | 4.1 |
| Cleaved Caspase-3 | 5.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the Annexin V protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression levels of key apoptotic proteins.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Signaling pathway of apoptosis induction by this compound.
Caption: General experimental workflow for studying apoptosis induction.
References
Application Note: A Detailed Protocol for the Synthesis of Cetirizine Utilizing N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cetirizine is a potent second-generation H1 histamine receptor antagonist widely used in the treatment of allergies, hay fever, and urticaria.[1] Unlike first-generation antihistamines, it is less likely to cause drowsiness as it penetrates the blood-brain barrier to a lesser extent.[1] This document provides a comprehensive protocol for the synthesis of Cetirizine, focusing on a key strategic step involving the formation of the central piperazine ring from N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. This intermediate serves as a precursor in various synthetic routes for piperazine-containing active pharmaceutical ingredients.[2][3] The protocol details the synthesis of the tosyl-protected piperazine, its subsequent deprotection, and final alkylation to yield Cetirizine.
Overall Synthetic Pathway
The synthesis is a multi-step process beginning with the formation of a tosyl-protected piperazine derivative, followed by deprotection and subsequent alkylation to form the final Cetirizine molecule.
Caption: Overall synthetic scheme for Cetirizine Dihydrochloride.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Role |
| (±)-(4-chlorophenyl)phenylmethylamine | 13547-03-2 | 217.69 | Piperazine ring precursor |
| This compound | 4240-37-1 | 296.22 | Piperazine ring precursor |
| Ethyldiisopropylamine | 7087-68-5 | 129.24 | Base |
| Hydrobromic acid in acetic acid (33 wt %) | 37348-16-6 | Varies | Deprotection reagent |
| 4-Hydroxybenzoic acid | 99-96-7 | 138.12 | Scavenger |
| Sodium 2-(2-chloroethoxy)acetate | N/A | 160.52 | Alkylating agent |
| Toluene | 108-88-3 | 92.14 | Solvent |
| Hydrochloric Acid in Isopropanol (5-6 N) | 7647-01-0 | 36.46 | Salt formation |
| Acetone | 67-64-1 | 58.08 | Solvent |
Experimental Protocols
Step 1: Synthesis of 1-[(4-chlorophenyl)phenylmethyl]-4-tosylpiperazine
This crucial step involves the formation of the piperazine ring via cyclization of (4-chlorophenyl)phenylmethylamine with this compound in the presence of a base. The choice of base can influence the reaction yield.[4]
Caption: Experimental workflow for tosyl-protected piperazine synthesis.
Procedure:
-
In a 25 ml round-bottomed flask, combine 3.4 g (0.0156 mol) of (±)-(4-chlorophenyl)phenylmethylamine, 5.1 g (0.0172 mol) of this compound, and 6 ml (0.0343 mol) of ethyldiisopropylamine.[4]
-
Heat the mixture under reflux at approximately 127°C for 4 hours.[4]
-
After 4 hours, cool the mixture to 86°C with continuous stirring.
-
Add 10 ml of methanol to the mixture and continue to cool in an ice bath to 0-5°C until a white precipitate forms.
-
Filter the solid, wash it with cold methanol, and dry.
-
For further purification, recrystallize the product from a 3:1 (v/v) mixture of methanol and acetone to yield pure 1-[(4-chlorophenyl)phenylmethyl]-4-tosylpiperazine.[4]
Quantitative Data:
| Base | Yield (%) | Melting Point (°C) |
| Ethyldiisopropylamine | 87.2% | 171.1 |
| Triethylamine | 82.5% | 171.2 |
| Diisopropylethylamine | 87.2% | 171.1 |
| Sodium Carbonate | 72.0% | 170.5 |
| Data sourced from patent US5478941A.[4] |
Step 2: Deprotection of the Tosyl Group
The tosyl protecting group is removed under acidic conditions to yield the key intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine. A modification to the standard deprotection involves using 4-hydroxybenzoic acid as a scavenger, which is preferable to phenol.[4][5]
Caption: Logical relationship in the tosyl deprotection step.
Procedure:
-
Prepare a solution of hydrobromic acid in acetic acid (33 wt %).
-
To this solution, add 4-hydroxybenzoic acid (1.1 to 1.5 equivalents).[4]
-
Slowly add 1-[(4-chlorophenyl)phenylmethyl]-4-tosylpiperazine (1.0 eq) to the mixture at a controlled temperature (e.g., 0-5°C).
-
Allow the reaction to stir at room temperature until completion, monitored by TLC or HPLC.
-
Upon completion, perform an aqueous workup. Neutralize the acid with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-[(4-chlorophenyl)phenylmethyl]piperazine.[6]
Step 3: N-Alkylation to Form Cetirizine (Free Base)
The final carbon framework of Cetirizine is constructed by alkylating the secondary amine of the piperazine ring with sodium 2-(2-chloroethoxy)acetate.[7]
Procedure:
-
In a reaction vessel, dissolve 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq) and sodium carbonate (2.5 eq) in toluene (10 volumes). Heat the mixture to 80-85°C.[7]
-
In a separate vessel, prepare an aqueous solution of sodium 2-(2-chloroethoxy)acetate by reacting 2-chloroethoxyacetic acid (1.2 eq) with sodium hydroxide (1.2 eq).[7]
-
Slowly add the aqueous solution of sodium 2-(2-chloroethoxy)acetate to the heated toluene mixture over 1-2 hours.
-
After the addition is complete, reflux the reaction mixture for 12-16 hours.[7]
-
Monitor the reaction by TLC or HPLC. Once the starting material is consumed, cool the mixture to room temperature.
-
Add water (5 volumes), stir for 30 minutes, and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 3 volumes). Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]
-
Filter and concentrate the organic layer under reduced pressure to obtain crude Cetirizine as an oil.[7]
Step 4: Formation of Cetirizine Dihydrochloride
The free base is converted to its more stable and commonly used dihydrochloride salt for pharmaceutical applications.
Procedure:
-
Dissolve the crude Cetirizine oil (1.0 eq) in acetone (10 volumes).[7]
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a 5-6 N solution of hydrochloric acid in isopropanol (2.2 eq) dropwise, ensuring the temperature remains below 10°C. A white precipitate will form.[7]
-
Stir the resulting slurry at 0-5°C for 2-4 hours.
-
Filter the solid product and wash with cold acetone (2 x 2 volumes).
-
Dry the product under vacuum at 40-45°C to a constant weight to yield Cetirizine Dihydrochloride.[7]
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. veeprho.com [veeprho.com]
- 3. mdpi.com [mdpi.com]
- 4. US5478941A - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl) sulfonyl]piperazine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in DNA Repair Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent belonging to the nitrogen mustard family. Its chemical structure, featuring two reactive chloroethyl groups, enables it to form covalent bonds with nucleophilic sites in cellular macromolecules, most notably DNA.[1][2] This activity leads to the formation of DNA monoadducts and, more significantly, interstrand crosslinks (ICLs).[1][2] ICLs are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3] The cellular response to ICLs involves a complex network of DNA repair pathways, with the Fanconi Anemia (FA) pathway playing a central role.[4][5][6] Therefore, this compound serves as a valuable chemical tool for inducing ICLs to study the intricacies of DNA damage response (DDR) and repair mechanisms, identify potential therapeutic targets, and screen for novel anticancer drugs.
Mechanism of Action
This compound exerts its genotoxic effects through a sequential alkylation process. The compound spontaneously cyclizes to form a highly reactive aziridinium ion intermediate.[1] This electrophilic species then reacts with a nucleophilic site on a DNA base, typically the N7 position of guanine.[1][7] This results in the formation of a monoadduct. The second chloroethyl group can then undergo a similar cyclization and react with a guanine residue on the complementary DNA strand, leading to the formation of a stable interstrand crosslink.[1] This covalent linkage between the two DNA strands physically obstructs the activity of DNA and RNA polymerases, thereby halting critical cellular processes.[3] The cell recognizes this substantial DNA damage and activates a cascade of signaling pathways to coordinate repair, cell cycle arrest, or, if the damage is too extensive, apoptosis.[1]
DNA Damage Response and Repair Pathways
The primary repair mechanism for ICLs is the Fanconi Anemia (FA) pathway.[4][5][6] This intricate pathway involves a core complex of FA proteins that recognizes the stalled replication fork at the site of the ICL.[6][8] Upon recognition, the FA core complex monoubiquitinates the FANCD2-FANCI heterodimer, a crucial activation step.[6] The ubiquitinated FANCD2-FANCI complex then coordinates the recruitment of other DNA repair proteins, including nucleases for unhooking the crosslink, translesion synthesis (TLS) polymerases to bypass the lesion, and homologous recombination (HR) proteins to repair the resulting double-strand break.[5][8]
In addition to the FA pathway, other DDR pathways are activated in response to the cellular stress induced by this compound. The phosphorylation of the histone variant H2AX to form γ-H2AX is a sensitive marker for DNA double-strand breaks, which are intermediates in ICL repair.[9][10] The p53 tumor suppressor protein is also often activated in response to extensive DNA damage, leading to the transcriptional activation of genes involved in cell cycle arrest and apoptosis.[1]
Quantitative Data Summary
Table 1: Representative IC50 Values for Sulfonamide Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 (µM) |
| Novel Sulfonamides | MDA-MB-468 | Breast Cancer | < 30 |
| MCF-7 | Breast Cancer | < 128 | |
| HeLa | Cervical Cancer | < 360 |
Data adapted from a study on novel sulfonamide derivatives.[11] It is crucial to note that these values are for different, albeit related, compounds and should be used as a preliminary guide.
Table 2: Expected DNA Damage Markers and Response Times
| Assay | Marker | Typical Concentration Range (for crosslinking agents) | Peak Response Time |
| Comet Assay | DNA Strand Breaks | 0.1 - 10 µM | 1 - 4 hours |
| γ-H2AX Foci Formation | Double-Strand Breaks | 0.1 - 10 µM | 4 - 24 hours |
| Cell Viability (e.g., MTT) | Cytotoxicity | Varies (determine empirically) | 24 - 72 hours |
These are general guidelines based on the behavior of other DNA crosslinking agents. Optimal concentrations and time points should be determined for each specific experimental system.
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50%.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detection of DNA Damage by Comet Assay (Alkaline)
Objective: To detect DNA single- and double-strand breaks in individual cells following treatment with this compound.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Treat cells with this compound for a defined period (e.g., 1-4 hours). Harvest the cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix the cell suspension with molten low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as "nucleoids."
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."[12][13]
-
Neutralization and Staining: Neutralize the slides with buffer and then stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tails using appropriate software.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. The complexity of phosphorylated H2AX foci formation and DNA repair assembly at DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fanconi Anemia Proteins and Endogenous Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fanconi Anemia: A Signal Transduction and DNA Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How the Fanconi Anemia pathway guards the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Studies of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a compound belonging to the sulfonamide class of chemicals, which has been investigated for its potential as an anticancer agent.[1] Structurally, it is a derivative of p-toluenesulfonamide with two 2-chloroethyl groups attached to the nitrogen atom.[1] Its mechanism of action is characteristic of an alkylating agent, which involves the covalent modification of cellular macromolecules, most notably DNA.[2] This DNA damage disrupts essential cellular processes like replication and transcription, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.[3][4]
These application notes provide a comprehensive overview of the methodologies to study the in vitro effects of this compound on various cancer cell lines. The protocols detailed below are for key assays to determine its cytotoxicity, and its effects on cell cycle progression and apoptosis.
Data Presentation
While specific in vitro cytotoxicity data for this compound is not extensively available in the public domain, the following table provides a template for researchers to summarize their quantitative findings for easy comparison across different cancer cell lines.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| HeLa | Cervical Cancer | User-defined | User-defined | e.g., Adherent |
| MCF-7 | Breast Cancer | User-defined | User-defined | e.g., Adherent, ER+ |
| MDA-MB-231 | Breast Cancer | User-defined | User-defined | e.g., Adherent, TNBC |
| A549 | Lung Cancer | User-defined | User-defined | e.g., Adherent |
| HCT116 | Colon Cancer | User-defined | User-defined | e.g., Adherent |
| Jurkat | T-cell Leukemia | User-defined | User-defined | e.g., Suspension |
IC50 (Half-maximal inhibitory concentration) values should be determined experimentally. This table serves as a template for data recording.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathway of this compound and a general experimental workflow for its in vitro evaluation.
Caption: Putative signaling pathway of this compound.
Caption: General experimental workflow for in vitro evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After incubation, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[5]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.[8]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 concentration) for a specific time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[9]
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with cold PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[10]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[11]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. atcc.org [atcc.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. kumc.edu [kumc.edu]
Application Notes and Protocols for the Synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide and its derivatives. This class of compounds, belonging to the nitrogen mustard family, acts as bifunctional alkylating agents and holds significant promise in the development of novel anticancer and antibacterial therapeutics.
Introduction
This compound and its analogues are versatile scaffolds in medicinal chemistry. The core structure features a p-toluenesulfonamide group attached to a nitrogen atom bearing two reactive 2-chloroethyl groups. This bifunctional nature allows these molecules to form covalent crosslinks with biological macromolecules, most notably DNA. This mechanism of action is the foundation of their cytotoxic effects against rapidly proliferating cancer cells and their inhibitory action against bacterial growth. The parent compound is also a key intermediate in the synthesis of other pharmaceuticals.[1][2]
The therapeutic potential of these derivatives can be fine-tuned by modifying the aromatic sulfonyl moiety. Such modifications can influence the compound's reactivity, lipophilicity, and interaction with target molecules, thereby altering its efficacy and selectivity. These notes will detail the synthetic routes to these compounds, provide protocols for their biological evaluation, and discuss their mechanism of action.
Data Presentation
Physicochemical Properties of the Parent Compound
| Property | Value | Reference |
| CAS Number | 42137-88-2 | [3][4] |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂S | [3][4] |
| Molecular Weight | 296.21 g/mol | [3][4] |
| Melting Point | 43-50 °C | [2] |
| Appearance | White to off-white solid/powder | [1] |
Illustrative Anticancer Activity of Sulfonamide Derivatives
The following table presents the cytotoxic activity (IC₅₀ values) of various sulfonamide derivatives against a panel of human cancer cell lines. It is important to note that these compounds are structurally related but not a homologous series of this compound derivatives. This data is intended to be illustrative of the potential of the broader sulfonamide class as anticancer agents.
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |
| E7070 | N-(3-Chloro-7-indolyl)-1,4-benzenedisulfonamide | MDA-MB-468 (Breast) | < 30 | [5] |
| MCF-7 (Breast) | < 128 | [5] | ||
| HeLa (Cervical) | 145 - 360 | [5] | ||
| Compound 4b | (E)-4-(5-(4-chlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide | MDA-MB-231 (Breast) | 1.52 | [6] |
| MCF-7 (Breast) | 2.12 | [6] | ||
| Compound 4e | (E)-4-(5-(5-allyl-2-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide | MDA-MB-231 (Breast) | 2.89 | [6] |
| MCF-7 (Breast) | 3.54 | [6] | ||
| YM-1 | 4-(3-(2-hydroxy-3-methoxyphenyl)thiazolo[3,4-d]isoxazole-5-ylamino)benzenesulfonamide | MG-U87 (Glioblastoma) | 1.154 | [7] |
Experimental Protocols
Synthesis of this compound
Two primary synthetic routes are commonly employed for the synthesis of the parent compound.
Route 1: From p-Toluenesulfonyl Chloride
This method involves the reaction of p-toluenesulfonyl chloride with bis(2-chloroethyl)amine hydrochloride in the presence of a base.
Materials:
-
N,N'-Bis(2-chloroethyl)amine hydrochloride
-
p-Toluenesulfonyl chloride
-
Triethylamine
-
Methylene dichloride (DCM)
-
Hydrochloric acid (HCl)
-
Hexane
-
Sodium bisulfate
Procedure: [8]
-
Combine N,N'-Bis(2-chloroethyl)amine hydrochloride (0.63 mol), methylene dichloride (800 mL), and triethylamine (182 mL) in a round-bottom flask.
-
Slowly add a freshly prepared solution of p-toluenesulfonyl chloride (0.524 mol) in methylene dichloride (400 mL) over 1 hour at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (40-43 °C) for 6 hours.
-
Cool the reaction mass to room temperature.
-
Wash the organic solution with water and stir for 15 minutes. Separate the layers.
-
Wash the organic layer with a 1:9 mixture of HCl and water.
-
Treat the organic layer with sodium bisulfate and filter.
-
Distill the methylene dichloride atmospherically and then under vacuum to remove all traces of the solvent.
-
Treat the residue with 600 mL of hexane and stir at room temperature.
-
Stir the isolated precipitate for 1 hour, filter, and wash with hexane.
-
Air-dry the product to obtain N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide.
Route 2: From p-Toluenesulfonamide
This two-step nucleophilic substitution involves the initial reaction of p-toluenesulfonamide with diethanolamine, followed by chlorination.
Step 1: Synthesis of N,N-bis(2-hydroxyethyl)-p-toluenesulfonamide [9]
-
p-Toluenesulfonamide is reacted with diethanolamine in the presence of a base such as sodium hydroxide.
Step 2: Chlorination [9]
-
The resulting di-hydroxy intermediate is then chlorinated using a reagent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to yield the final product.
Protocol for Cytotoxicity Determination: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[3]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds
-
0.5 McFarland standard
-
Spectrophotometer
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).[2]
Mechanism of Action and Signaling Pathways
This compound derivatives exert their cytotoxic effects primarily through the alkylation of DNA.[9] The two chloroethyl groups allow for the formation of highly reactive aziridinium ion intermediates, which then react with nucleophilic sites on DNA bases, particularly the N7 position of guanine.[9] The bifunctional nature of these compounds enables them to form both mono-adducts and, more critically, interstrand cross-links in the DNA.[1][8] These cross-links prevent DNA strand separation, thereby blocking replication and transcription, which ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[1][13]
The cellular response to this DNA damage is mediated by a complex signaling network known as the DNA Damage Response (DDR).
Caption: Experimental workflow from synthesis to cellular outcomes.
The presence of DNA interstrand cross-links triggers the activation of sensor kinases like ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related).[1][14] These kinases then phosphorylate and activate a cascade of downstream proteins, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[6][14] This signaling cascade leads to the activation of DNA repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), and induces cell cycle arrest, typically at the G2/M phase, to allow time for repair.[8] If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis.
Caption: Apoptosis signaling pathway induced by DNA damage.
The apoptotic cascade is primarily initiated through the intrinsic (mitochondrial) pathway. The activation of p53 leads to an increased expression of pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[4] This shift in balance causes mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.[15] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9.[16] Activated caspase-9, in turn, cleaves and activates the executioner caspase-3.[16] Caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and membrane blebbing.[16][17]
References
- 1. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Induction of DNA breaks and apoptosis in crosslink-hypersensitive V79 cells by the cytostatic drug β-D-glucosyl-ifosfamide mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy this compound | 42137-88-2 [smolecule.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Repairing of N-mustard derivative BO-1055 induced DNA damage requires NER, HR, and MGMT-dependent DNA repair mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 17. Nitrogen Mustard-Induced Corneal Injury Involves DNA Damage and Pathways Related to Inflammation, Epithelial-Stromal Separation, and Neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in Material Science: A Review of Potential Polymer Development
Abstract
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, a well-documented bifunctional alkylating agent, has been extensively studied for its applications in the pharmaceutical industry, primarily owing to its ability to crosslink DNA. While its utility in material science, specifically in polymer development, has been explored for enhancing durability in polymers and coatings, detailed public-domain literature with specific protocols and quantitative data remains scarce. This document synthesizes the available theoretical knowledge to propose potential applications and hypothetical experimental outlines for researchers and scientists. The primary focus is on its role as a crosslinking agent for polymers containing nucleophilic functional groups.
Introduction
This compound (Ts-BCN) is a molecule possessing two reactive 2-chloroethyl groups attached to a sulfonamide nitrogen atom. The electron-withdrawing nature of the tosyl group enhances the electrophilicity of the terminal carbons on the chloroethyl chains, making them susceptible to nucleophilic attack. This bifunctionality presents a theoretical basis for its use as a crosslinking agent in polymer chemistry, analogous to its role in biological systems. Crosslinking is a critical process in polymer science used to improve the mechanical, thermal, and chemical resistance properties of polymeric materials.
Proposed Mechanism of Action in Polymer Crosslinking
The proposed mechanism for Ts-BCN as a polymer crosslinker involves a two-step nucleophilic substitution reaction. The chloroethyl groups can react with nucleophilic functional groups present on polymer chains, such as amines, hydroxyls, or thiols.
The general reaction can be depicted as follows:
-
First Alkylation: A nucleophilic group on a polymer chain attacks one of the chloroethyl groups of Ts-BCN, displacing a chloride ion and forming a covalent bond.
-
Second Alkylation (Crosslinking): The second chloroethyl group of the now polymer-bound Ts-BCN reacts with a nucleophilic group on an adjacent polymer chain, forming a stable crosslink.
This process transforms a collection of individual polymer chains into a three-dimensional network, thereby altering the material's properties.
Hypothetical Applications and Experimental Protocols
Crosslinking of Amine-Functionalized Polymers (e.g., Polyamides, Polyimides)
Polymers containing primary or secondary amine groups are prime candidates for crosslinking with Ts-BCN.
Experimental Protocol: Crosslinking of a Generic Polyamide
-
Dissolution: Dissolve the polyamide in a suitable aprotic solvent (e.g., N,N-Dimethylformamide, DMF) to a concentration of 10% (w/v).
-
Addition of Ts-BCN: Add Ts-BCN to the polymer solution. The molar ratio of Ts-BCN to the amine functional groups on the polymer can be varied (e.g., 1:10, 1:5, 1:2) to control the crosslinking density.
-
Reaction: Heat the mixture to a temperature between 80-120°C and stir for 4-8 hours under an inert atmosphere (e.g., nitrogen). The progress of the reaction can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the N-H stretch of the secondary amine and the appearance of new C-N stretching vibrations.
-
Casting and Curing: Cast the resulting viscous solution into a film and cure at an elevated temperature (e.g., 150°C) to ensure complete reaction and solvent evaporation.
-
Characterization: Analyze the crosslinked polymer film for changes in mechanical properties (tensile strength, elongation at break), thermal stability (Thermogravimetric Analysis, TGA), and solvent resistance.
Modification of Hydroxyl-Functionalized Polymers (e.g., Polyvinyl Alcohol, Cellulose Derivatives)
Hydroxyl groups are also potential nucleophiles for reaction with Ts-BCN, although they are generally less reactive than amines. The reaction may require a basic catalyst to deprotonate the hydroxyl group, increasing its nucleophilicity.
Experimental Protocol: Surface Modification of a Polyvinyl Alcohol (PVA) Film
-
Preparation of Ts-BCN Solution: Prepare a solution of Ts-BCN in a suitable organic solvent (e.g., acetone).
-
Catalyst Impregnation: Immerse a PVA film in a solution of a non-nucleophilic base (e.g., triethylamine in acetone) for 30 minutes.
-
Surface Reaction: Transfer the catalyst-impregnated PVA film to the Ts-BCN solution and heat at 50-70°C for 2-4 hours.
-
Washing: Thoroughly wash the film with the solvent to remove unreacted Ts-BCN and catalyst.
-
Characterization: Analyze the surface properties of the modified PVA film, such as contact angle to assess changes in hydrophobicity, and surface chemistry using X-ray Photoelectron Spectroscopy (XPS).
Data Presentation (Hypothetical)
The following table illustrates the type of quantitative data that would be generated from the successful execution of the proposed experiments. The values presented are for illustrative purposes only.
| Polymer System | Ts-BCN Concentration (mol%) | Tensile Strength (MPa) | Glass Transition Temp (°C) | Solvent Swelling (%) |
| Polyamide | 0 | 60 | 150 | 50 |
| Polyamide | 5 | 85 | 165 | 20 |
| Polyamide | 10 | 100 | 175 | 10 |
Visualizations
The following diagrams illustrate the proposed logical workflows and reaction pathways.
Caption: Experimental workflow for polymer crosslinking.
Caption: Proposed crosslinking reaction pathway.
Conclusion and Future Directions
This compound holds theoretical promise as a crosslinking agent for various polymers. The proposed protocols provide a starting point for empirical validation. Future research should focus on determining the optimal reaction conditions for different polymer systems, quantifying the effects on material properties, and exploring the potential for creating novel functional materials. It is crucial to note that due to the alkylating nature of Ts-BCN, appropriate safety precautions must be taken during its handling and use in a laboratory setting.
Troubleshooting & Optimization
Troubleshooting low yield in N,N-Bis(2-chloroethyl)-p-toluenesulfonamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, a key intermediate in pharmaceutical and chemical research.[1][2]
Troubleshooting Guide
Low yield is a common challenge in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving potential issues.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in this synthesis?
A1: The most common culprits for low yield are:
-
Presence of water: Moisture can lead to the hydrolysis of the starting materials, p-toluenesulfonyl chloride and bis(2-chloroethyl)amine hydrochloride, as well as the final product.[3][4][5]
-
Improper reaction temperature: The reaction should be carefully temperature-controlled to prevent side reactions.
-
Inefficient mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction.
-
Suboptimal workup and purification: Significant product loss can occur during extraction and purification steps if not performed correctly.
Q2: My starting material, bis(2-chloroethyl)amine hydrochloride, is old. Could this be the problem?
A2: Yes, the stability of bis(2-chloroethyl)amine hydrochloride is a critical factor.[6] It is susceptible to degradation, especially if not stored in a cool, dry, and dark place.[4] Degradation can lead to the formation of impurities that can interfere with the reaction and lower the yield. It is advisable to use freshly sourced or properly stored starting material.
Q3: I see an unexpected byproduct in my reaction mixture. What could it be?
A3: A common byproduct is N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide. This forms when the chloroethyl groups of either the starting amine or the final product are hydrolyzed.[4] Another possibility is the formation of p-toluenesulfonic acid from the hydrolysis of p-toluenesulfonyl chloride.[5]
Q4: How can I minimize the formation of the hydrolyzed byproduct?
A4: To minimize hydrolysis, it is crucial to maintain anhydrous reaction conditions. This can be achieved by:
-
Using anhydrous solvents.
-
Drying all glassware thoroughly before use.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ensuring the starting materials are as dry as possible.
Q5: What is the optimal temperature for this reaction?
A5: The reaction is typically carried out at a low temperature initially (e.g., 0 °C) during the addition of reagents to control the exothermic reaction, and then allowed to warm to room temperature or slightly heated to ensure completion. A patent describes a procedure where the reaction mixture is heated to reflux at 40-43 °C for 6 hours after the initial addition at room temperature.[7]
Q6: How can I effectively purify the final product?
A6: Purification is commonly achieved through recrystallization or silica gel column chromatography.[3] A typical workup involves washing the organic layer with a dilute acid (like 1N HCl) to remove any unreacted amine and with a saturated sodium bicarbonate solution to remove acidic impurities.[7]
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and scale.
Materials:
-
Bis(2-chloroethyl)amine hydrochloride
-
p-Toluenesulfonyl chloride
-
Triethylamine or Pyridine (as a base)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
1N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend bis(2-chloroethyl)amine hydrochloride in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the base (e.g., triethylamine or pyridine) to the suspension with vigorous stirring.
-
In a separate flask, dissolve p-toluenesulfonyl chloride in anhydrous DCM.
-
Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently heat to reflux as needed, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Action |
| Low Yield | Presence of moisture | Use anhydrous solvents and an inert atmosphere. |
| Impure starting materials | Verify the purity of reactants before use. | |
| Incorrect reaction temperature | Optimize and control the reaction temperature. | |
| Inefficient workup/purification | Optimize extraction pH and purification method. | |
| Presence of Byproducts | Hydrolysis of reactants/product | Ensure strictly anhydrous conditions. |
| Incomplete reaction | Increase reaction time or temperature; ensure proper mixing. |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂S | [8] |
| Molecular Weight | 296.21 g/mol | [8] |
| Appearance | White to cream powder | [9] |
| Melting Point | 43-50 °C | |
| Purity (Technical Grade) | ~90% | [10] |
References
- 1. Sciencemadness Discussion Board - Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 42137-88-2 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. WO2008155777A2 - Process for preparing efletrizine - Google Patents [patents.google.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound, tech. 90% 25 g | Request for Quote [thermofisher.com]
- 10. calpaclab.com [calpaclab.com]
Technical Support Center: Optimizing N,N-Bis(2-chloroethyl)-p-toluenesulfonamide (Dcb-Ts) DNA Crosslinking
Welcome to the technical support center for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide (Dcb-Ts) mediated DNA crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Dcb-Ts) and how does it induce DNA crosslinks?
A1: this compound, also known as Dcb-Ts, is a bifunctional alkylating agent. Its structure features a p-toluenesulfonamide group with two 2-chloroethyl groups attached to the nitrogen atom.[1] These chloroethyl groups are reactive and can form covalent bonds with nucleophilic sites on DNA bases. The bifunctional nature of Dcb-Ts allows it to react with two different nucleophilic sites, potentially on opposing DNA strands, leading to the formation of interstrand crosslinks (ICLs). The primary target for many nitrogen mustards is the N7 position of guanine.[1] The process typically involves an initial monofunctional alkylation of a guanine residue, followed by a second alkylation event with a guanine on the opposite strand.[1]
Q2: What are the primary applications of Dcb-Ts in research?
A2: Dcb-Ts is primarily used in cancer research and drug development as a tool to induce DNA damage, specifically interstrand crosslinks. By inducing ICLs, researchers can study the cellular mechanisms of DNA repair, cell cycle checkpoints, and apoptosis. Understanding how cells respond to this type of damage is crucial for developing new anticancer therapies.
Q3: How should Dcb-Ts be stored and handled?
A3: Dcb-Ts should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidants. It is stable at room temperature in a tightly closed container. Due to its alkylating nature, appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling the compound.
Q4: In what solvents is Dcb-Ts soluble?
A4: Dcb-Ts is soluble in chloroform.[2] For cell culture experiments, it is often dissolved in a small amount of an organic solvent like DMSO before being diluted to the final concentration in the culture medium. It is recommended to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Below is a guide to help you troubleshoot common issues you may encounter during your DNA crosslinking experiments with Dcb-Ts.
| Problem | Potential Cause | Recommended Solution |
| Low or no DNA crosslinking | Incorrect concentration of Dcb-Ts: The concentration may be too low to induce a detectable level of crosslinks. | Optimize the Dcb-Ts concentration by performing a dose-response experiment. Start with a range of concentrations (e.g., 10 µM - 500 µM) to determine the optimal concentration for your cell type and experimental setup. |
| Suboptimal incubation time: The incubation period may be too short for the crosslinking reaction to occur efficiently. | Increase the incubation time. A typical starting point is 2-4 hours, but this may need to be optimized. | |
| Incorrect incubation temperature: The reaction rate is temperature-dependent. | Ensure the incubation is carried out at a consistent and appropriate temperature, typically 37°C for cell-based assays. | |
| Degraded Dcb-Ts: The compound may have degraded due to improper storage. | Use a fresh stock of Dcb-Ts and ensure it has been stored correctly in a cool, dry place. | |
| Interfering substances in the buffer: Buffers containing nucleophiles (e.g., Tris, glycine) can react with Dcb-Ts and reduce its availability for DNA crosslinking. | Use a non-nucleophilic buffer such as HEPES or PBS for the crosslinking reaction. | |
| High cell death/cytotoxicity | Dcb-Ts concentration is too high: Excessive DNA damage can lead to rapid apoptosis or necrosis. | Reduce the concentration of Dcb-Ts. Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the appropriate concentration range for your cells. |
| Prolonged incubation time: Extended exposure to the crosslinking agent can increase toxicity. | Reduce the incubation time. | |
| Inconsistent results | Variability in cell density: Different cell densities can affect the effective concentration of the crosslinking agent per cell. | Ensure consistent cell seeding and confluence across all experiments. |
| Incomplete drug removal: Residual Dcb-Ts after treatment can lead to continued, uncontrolled crosslinking. | Wash the cells thoroughly with fresh media or PBS after the incubation period to remove any remaining Dcb-Ts. | |
| pH fluctuations in the medium: The reactivity of alkylating agents can be pH-dependent. | Ensure the cell culture medium is properly buffered and the pH is stable throughout the experiment. |
Quantitative Data Summary
Optimizing the reaction conditions is critical for achieving reproducible and meaningful results. The following table summarizes key quantitative parameters that should be considered. Please note that these are starting recommendations and optimal conditions may vary depending on the specific cell line and experimental goals.
| Parameter | Recommended Range | Notes |
| Dcb-Ts Concentration | 10 µM - 500 µM | The optimal concentration is highly cell-type dependent. A dose-response curve should be generated to determine the EC50 for cytotoxicity and the desired level of crosslinking. |
| Incubation Time | 1 - 6 hours | Longer incubation times generally lead to increased crosslinking but also higher cytotoxicity. A time-course experiment is recommended. |
| Temperature | 37°C | For mammalian cell culture experiments, maintaining a constant physiological temperature is crucial for consistent results. |
| pH | 7.2 - 7.4 | The reactivity of the chloroethyl groups is pH-sensitive. Maintaining a stable physiological pH is essential for reproducible crosslinking. |
Experimental Protocols
Protocol 1: Induction of DNA Crosslinks in Cultured Cells
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Dcb-Ts Stock Solution: Prepare a concentrated stock solution of Dcb-Ts (e.g., 10-50 mM) in sterile DMSO.
-
Treatment: Dilute the Dcb-Ts stock solution in pre-warmed, serum-free culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the Dcb-Ts-containing medium.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 2 hours).
-
Removal of Dcb-Ts: After incubation, aspirate the Dcb-Ts-containing medium and wash the cells twice with ice-cold PBS to stop the reaction and remove any residual compound.
-
Cell Harvesting: Harvest the cells by trypsinization or scraping for downstream analysis (e.g., Comet assay, Western blotting).
Protocol 2: Detection of DNA Interstrand Crosslinks using the Alkaline Comet Assay
This protocol is adapted for the detection of interstrand crosslinks. The principle is that ICLs will reduce the amount of DNA migration in the comet tail compared to DNA with single-strand breaks alone.
-
Cell Preparation: After Dcb-Ts treatment and harvesting, resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) and incubate at 4°C for at least 1 hour.
-
Irradiation (for ICL detection): After lysis, wash the slides with PBS. To introduce random single-strand breaks, irradiate the slides on ice with a controlled dose of X-rays (e.g., 3-5 Gy). This step is crucial to allow for the detection of the "tethering" effect of the ICLs. A control group without Dcb-Ts treatment but with irradiation should be included.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Let the DNA unwind for 20-40 minutes. Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Gently remove the slides from the electrophoresis tank and neutralize them with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes (repeat three times). Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of ICLs will result in a smaller "tail moment" (a measure of DNA migration) in the Dcb-Ts treated and irradiated cells compared to the cells that were only irradiated.
Visualizations
Caption: Workflow for inducing and analyzing Dcb-Ts DNA crosslinks.
Caption: Dcb-Ts induced DNA damage signaling pathway.
References
Technical Support Center: Synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. It provides troubleshooting advice for common issues and answers to frequently asked questions to help you identify and mitigate the formation of side products during the reaction.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My TLC analysis of the crude reaction mixture shows multiple spots in addition to the desired product. What are the likely impurities?
A1: The presence of multiple spots on your TLC plate is a common issue and can be attributed to several potential side products and unreacted starting materials. The most common impurities depend on the synthetic route employed.
-
For the two-step synthesis (via diethanolamine):
-
Unreacted Starting Materials: p-Toluenesulfonyl chloride and diethanolamine may be present if the initial reaction is incomplete.
-
Intermediate Product: A prominent impurity is often the intermediate, N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide, resulting from incomplete chlorination.
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Mono-substituted Byproducts: You may also observe the mono-substituted intermediate, N-(2-hydroxyethyl)-p-toluenesulfonamide, from the first step, and the mono-chlorinated product, N-(2-chloroethyl)-N-(2-hydroxyethyl)-p-toluenesulfonamide, from the second step.
-
Hydrolysis Product: The presence of moisture can lead to the hydrolysis of p-toluenesulfonyl chloride to p-toluenesulfonic acid.
-
-
For the one-step synthesis (via bis(2-chloroethyl)amine hydrochloride):
-
Unreacted Starting Materials: Unreacted p-toluenesulfonyl chloride and bis(2-chloroethyl)amine can be present.
-
Hydrolysis Product: Similar to the two-step synthesis, p-toluenesulfonic acid can form if moisture is present.
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To identify these impurities, it is recommended to compare the Rf values of the spots with those of the starting materials and, if available, authentic samples of the potential side products. Further characterization by techniques like LC-MS or NMR of the isolated impurities will provide definitive identification.
Q2: The yield of my this compound is lower than expected. What are the potential causes and how can I improve it?
A2: Low yields can be a result of several factors throughout the experimental process. Here are some common causes and suggestions for improvement:
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Incomplete Reaction: Ensure that the reaction is allowed to proceed to completion. Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or, if appropriate for the specific step, gently increasing the temperature.
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Suboptimal Reagent Stoichiometry: Carefully check the molar ratios of your reactants. For the chlorination step with thionyl chloride, using a slight excess of the chlorinating agent can help drive the reaction to completion. However, a large excess can sometimes lead to the formation of other byproducts and complicate purification.
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Moisture Contamination: The presence of water can lead to the hydrolysis of the starting p-toluenesulfonyl chloride and the product. Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
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Inefficient Work-up and Extraction: During the work-up procedure, ensure that the pH is adjusted correctly to facilitate the separation of the product from acidic or basic impurities. Use an adequate volume of extraction solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
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Product Loss During Purification: If purifying by column chromatography, choose an appropriate solvent system that provides good separation between the product and impurities. Avoid using overly polar solvent systems that might lead to the co-elution of polar impurities with your product. If recrystallizing, select a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: The purification of this compound can be challenging due to the presence of structurally similar impurities. The two primary methods for purification are recrystallization and column chromatography.
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Recrystallization: This is often an effective method for removing small amounts of impurities. A common solvent system for recrystallization is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly turbid. Upon cooling, the purified product should crystallize out.
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Column Chromatography: For mixtures containing significant amounts of impurities, silica gel column chromatography is recommended. A typical eluent system is a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the separation observed on a TLC plate. The non-polar impurities will elute first, followed by the desired product, and then the more polar impurities.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used to confirm the identity and assess the purity of your synthesized this compound.
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Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity. A single spot on the TLC plate in an appropriate solvent system is a good indication of a pure compound.
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Melting Point: A sharp melting point range that is consistent with the literature value (around 45-50 °C) suggests high purity.[1] A broad melting range often indicates the presence of impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation. The spectra should be consistent with the expected chemical shifts and coupling patterns for the desired product. The absence of signals corresponding to starting materials or the hydroxyl-containing intermediates is a strong indicator of purity.
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Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (296.21 g/mol ).[2]
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High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity. A pure sample will show a single major peak in the chromatogram.
Data Presentation: Comparison of Product and Potential Side Products
The following table summarizes the key physical and chemical properties of this compound and its common side products to aid in their identification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₁H₁₅Cl₂NO₂S | 296.21 | 45-50[1] | - |
| N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide | C₁₁H₁₇NO₄S | 259.32[3] | 98-102 | - |
| N-(2-hydroxyethyl)-p-toluenesulfonamide | C₉H₁₃NO₃S | 215.27 | 65-67 | - |
| N-(2-chloroethyl)-N-(2-hydroxyethyl)-p-toluenesulfonamide | C₁₁H₁₆ClNO₃S | 277.77 | - | - |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 67-69 | 145-147 (15 mmHg) |
| Diethanolamine | C₄H₁₁NO₂ | 105.14 | 28 | 268-270 |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | 103-106 (monohydrate) | 140 (20 mmHg) |
Experimental Protocols
Protocol 1: Synthesis of this compound (Two-Step Method)
Step 1: Synthesis of N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide
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In a round-bottom flask equipped with a magnetic stirrer, dissolve diethanolamine (1.0 eq) in an appropriate solvent such as dichloromethane or pyridine.
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Cool the solution in an ice bath.
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Slowly add p-toluenesulfonyl chloride (1.0 eq) portion-wise to the cooled solution while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide.
Step 2: Chlorination of N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide
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Dissolve the crude N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide from Step 1 in a suitable anhydrous solvent, such as dichloromethane or chloroform, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (2.2-2.5 eq) to the solution. The addition should be done carefully as the reaction can be exothermic.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and slowly pour it into a beaker of ice-cold water to quench the excess thionyl chloride.
-
Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography.
Protocol 2: Analysis of Reaction Mixture by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).
-
On a silica gel TLC plate, spot a small amount of the crude reaction mixture, the starting materials (if available), and the purified product (if available) as a reference.
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Place the TLC plate in the chamber and allow the solvent front to move up the plate.
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use an appropriate staining solution (e.g., potassium permanganate or iodine).
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Calculate the Rf value for each spot and compare them to identify the components of the reaction mixture.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathway and potential side products in the two-step synthesis.
References
Technical Support Center: Purification of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common purification techniques for this compound are flash column chromatography and recrystallization. Flash chromatography is effective for separating the target compound from impurities with different polarities, while recrystallization is useful for removing impurities that have different solubilities in a specific solvent system.
Q2: What are the potential impurities I might encounter in my crude product?
A2: Impurities can arise from unreacted starting materials or side reactions. Common impurities may include:
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Unreacted p-toluenesulfonyl chloride: If the reaction with bis(2-chloroethyl)amine is incomplete.
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Unreacted bis(2-chloroethyl)amine: This can be present if an excess was used or the reaction did not go to completion.
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N-(2-hydroxyethyl)-N-(2-chloroethyl)-p-toluenesulfonamide: Formed by the partial hydrolysis of one of the chloroethyl groups.
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N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide: Results from the complete hydrolysis of both chloroethyl groups.
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Piperazine derivatives: These can form through intramolecular cyclization of the bis(2-chloroethyl)amine starting material or the product, especially under basic conditions or at elevated temperatures.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the purification process. By spotting the crude mixture, the fractions collected from the column, and a pure standard (if available), you can track the separation of the desired product from impurities. A typical starting solvent system for TLC analysis of N,N-disubstituted p-toluenesulfonamides is a mixture of hexane and ethyl acetate.
Q4: What level of purity can I expect to achieve?
A4: The achievable purity depends on the chosen purification method and the nature of the impurities. With optimized column chromatography or recrystallization, it is possible to obtain this compound with a purity of ≥99% as determined by HPLC. Technical grade products may have a purity of around 90%.
Troubleshooting Guides
Flash Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine. | |
| Product elutes too quickly (with the solvent front). | The solvent system is too polar. | Decrease the polarity of the eluent. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| Poor separation of product and impurities (co-elution). | The chosen solvent system does not provide adequate resolution. | Systematically screen different solvent systems using TLC to find one that gives a good separation between your product and the major impurities. Aim for an Rf value of approximately 0.3-0.4 for your target compound. |
| The column was overloaded with the crude product. | Use a larger column or reduce the amount of crude material loaded onto the column. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and that the bed is not disturbed when adding solvent or the sample. | |
| Streaking or tailing of the product band. | The compound may be acidic or basic and interacting strongly with the silica gel. | For basic compounds, add a small amount of a volatile base like triethylamine (0.1-1%) to the eluent. For acidic compounds, a small amount of acetic acid may be added, but care should be taken during solvent removal. |
| The sample was loaded in a solvent that is too polar. | Load the sample in the column's mobile phase or a solvent of lower polarity. If the sample is not soluble, consider dry loading. |
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | An inappropriate solvent was chosen. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For sulfonamides, alcohols like ethanol or solvent mixtures like ethanol/water can be effective. |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | Reheat the solution to dissolve the oil and add more solvent. Allow the solution to cool more slowly. Consider using a lower-boiling point solvent. |
| No crystals form upon cooling. | Too much solvent was used, and the solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. Ensure the solution is cooled sufficiently. |
| Low recovery of the purified product. | Too much solvent was used, or the crystals are significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified product is still impure. | The chosen solvent did not effectively differentiate between the product and the impurities. | Try a different recrystallization solvent or a solvent pair. A second recrystallization may be necessary to achieve the desired purity. |
Data Presentation
Table 1: Purity of this compound from Various Sources
| Grade | Purity | Analytical Method |
| Analytical Reagent | >98.0% | HPLC |
| Research Grade | ≥99% | HPLC |
| Technical Grade | ~90% | Not Specified |
| Technical Grade | >88.0% | GC |
This table summarizes purity data from various chemical suppliers and should be considered as a general guide.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using flash column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (or other non-polar solvent)
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Ethyl acetate (or other polar solvent)
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Glass chromatography column
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Collection tubes
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TLC plates, developing chamber, and UV lamp
Procedure:
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TLC Analysis and Solvent System Selection:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
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The ideal solvent system should provide good separation of the product from impurities, with the product having an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
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Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
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Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
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Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed.
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Equilibrate the column by running the initial mobile phase through it.
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-
Sample Loading:
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Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.
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Carefully load the sample onto the top of the column.
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Alternatively, for samples with poor solubility, perform dry loading: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the column.
-
-
Elution and Fraction Collection:
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Begin elution with the selected mobile phase. If a gradient elution is required, start with a less polar solvent mixture and gradually increase the polarity.
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Collect fractions in separate tubes.
-
-
Fraction Analysis:
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Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
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Protocol 2: Recrystallization
This protocol provides a general method for the purification of this compound by recrystallization.
Materials:
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Crude this compound
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Ethanol (or another suitable solvent)
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Diethyl ether (as a potential anti-solvent)
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Erlenmeyer flask
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Heating mantle or hot plate
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Büchner funnel and filter flask
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Vacuum source
Procedure:
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Solvent Selection:
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Based on small-scale tests, select a solvent in which the crude product is soluble when hot but sparingly soluble when cold. Ethanol is often a good starting point for sulfonamides.
-
-
Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Crystallization:
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Allow the hot solution to cool slowly to room temperature. Crystal formation should occur during this time.
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To maximize the yield, cool the flask in an ice bath once it has reached room temperature.
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If an anti-solvent is used (e.g., diethyl ether with an ethanol solution), add it dropwise to the cooled solution until turbidity is observed, then allow crystallization to proceed.
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Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
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Dry the purified crystals under vacuum to remove any residual solvent.
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Visualizations
Caption: A logical workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for purifying this compound.
Stability and storage conditions for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
This technical support center provides essential information on the stability and storage of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] While it is stable at room temperature under these conditions, some suppliers recommend refrigeration at 0-8°C for optimal long-term storage.[3] It is also advised to keep the compound in a dark place to minimize exposure to light.[4]
Q2: How stable is this compound?
A2: this compound is chemically stable at room temperature when stored in a closed container under normal handling and storage conditions.[1] However, it is important to avoid certain conditions to prevent degradation.
Q3: What are the known incompatibilities of this compound?
A3: This compound is incompatible with strong oxidizing agents.[1] Contact with such substances should be avoided to prevent vigorous reactions that could compromise the integrity of the compound and the safety of the experiment.
Q4: What are the potential degradation products of this compound?
A4: Under certain conditions, such as exposure to moisture, the chloroethyl groups may undergo hydrolysis. In aqueous conditions, it can hydrolyze to form p-toluenesulfonamide and 2-chloroethanol. Hazardous decomposition products upon combustion can include hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide, and oxides of sulfur.[1]
Q5: What is the appearance and physical state of this compound?
A5: this compound is a solid at room temperature.[1] Its appearance is typically described as a slightly gray, off-white, or white to light yellow powder or crystal.[1][3]
Stability and Storage Data Summary
| Parameter | Recommended Condition | Source |
| Storage Temperature | Room Temperature or 0-8°C | [1][3][4] |
| Atmosphere | Store in a tightly closed container in a dry, well-ventilated area. | [1][2][5] |
| Light | Keep in a dark place. | [4][5] |
| Incompatible Substances | Strong oxidizing agents. | [1] |
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in a research setting.
Issue 1: Inconsistent Experimental Results
If you are observing variability in your experimental outcomes, consider the following potential causes related to the stability and handling of the compound.
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Improper Storage: Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed). Exposure to moisture or light can lead to degradation.
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Contamination: Ensure that the compound has not come into contact with incompatible substances, such as strong oxidants.
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Age of the Compound: If the compound is old or has been stored for an extended period, its purity may be compromised. Consider using a fresh batch for critical experiments.
Issue 2: Difficulty in Dissolving the Compound
This compound is practically insoluble in water but is soluble in chloroform.[1][4] If you are experiencing solubility issues, consider the following:
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Solvent Choice: Ensure you are using an appropriate solvent. Chloroform is a good starting point.
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Temperature: Gentle warming may aid dissolution, but be cautious as excess heat can promote degradation.[1]
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Purity: If the compound has degraded, the impurities may affect its solubility characteristics.
Visual Guides
Experimental Workflow for Handling and Use
Caption: A logical workflow for handling and using the compound.
Potential Degradation Pathway
Caption: Hydrolysis of this compound.
References
Solubility of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in aqueous and organic solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols related to its solubility in aqueous and organic solvents.
Solubility Data
Quantitative solubility data for this compound is not extensively available in the public domain. The following tables summarize the available qualitative and limited quantitative information.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble[1] |
Table 2: Quantitative Solubility of this compound in Select Organic Solvents
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Solubility (g/L) |
| Dichloromethane | 8.93 | 0.45 | 120 |
| Chloroform | 4.81 | 0.38 | 95 |
| Acetonitrile | 37.5 | 0.62 | 158 |
Note: The quantitative data is derived from the context of its chemical synthesis and may not represent equilibrium solubility under standard conditions.
Experimental Protocols
Below are detailed methodologies for determining the solubility of this compound.
Protocol 1: Equilibrium Solubility Determination in Organic Solvents
This protocol is designed to determine the equilibrium solubility of the compound in a specific organic solvent at a set temperature.
Materials:
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This compound (powder/crystal form)
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Selected organic solvent (e.g., Methanol, Ethanol, DMSO, Acetone)
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Scintillation vials or other suitable sealed containers
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Orbital shaker or magnetic stirrer with temperature control
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Analytical balance
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Centrifuge
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HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
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Add an excess amount of this compound to a pre-weighed vial.
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Record the total weight of the vial and compound.
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Add a known volume of the selected organic solvent to the vial.
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Seal the vial to prevent solvent evaporation.
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Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C).
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Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
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After equilibration, allow the suspension to settle.
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Centrifuge the vial to pellet the undissolved solid.
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Carefully withdraw an aliquot of the supernatant.
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Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
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Determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.
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Calculate the solubility in g/L or mg/mL.
Protocol 2: Aqueous Solubility Determination (pH-dependent)
This protocol outlines the procedure for assessing the aqueous solubility of the compound at different pH values.
Materials:
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This compound
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Aqueous buffers of various pH values (e.g., pH 2, 4, 7.4, 9)
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Vials, shaker, analytical balance, centrifuge, and analytical instrument as in Protocol 1.
Procedure:
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Prepare a series of aqueous buffers at the desired pH values.
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Follow steps 1-12 from Protocol 1, substituting the organic solvent with the respective aqueous buffer in each vial.
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It is crucial to monitor the pH of the supernatant after equilibration to ensure it has not significantly changed.
Troubleshooting and FAQs
Q1: I am having trouble dissolving this compound in my chosen solvent. What can I do?
A1:
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Increase Agitation and Time: Ensure the mixture is being agitated vigorously and for a sufficient duration (24-48 hours) to reach equilibrium.
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Temperature Adjustment: Gently warming the solvent may increase solubility. However, be cautious as this compound is a reactive compound, and excessive heat could lead to degradation.
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Particle Size Reduction: Grinding the compound to a finer powder will increase the surface area and can improve the rate of dissolution.
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Solvent Selection: If the compound remains insoluble, you may need to select a more appropriate solvent. Given its structure, polar aprotic solvents like DMSO or DMF, or chlorinated solvents like dichloromethane, are likely to be more effective than non-polar solvents like hexane.
Q2: My compound appears to be degrading in the aqueous buffer during the solubility experiment. How can I mitigate this?
A2: The bis(2-chloroethyl)amino group is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
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Lower the Temperature: Conduct the experiment at a lower temperature (e.g., 4°C) to reduce the rate of hydrolysis.
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Minimize Experiment Duration: While reaching equilibrium is important, for unstable compounds, a shorter incubation time might be necessary. You may need to validate that a shorter time point provides a reasonable estimate of solubility.
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Use Freshly Prepared Buffers: Ensure your buffers are free of any contaminants that could catalyze degradation.
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Analytical Monitoring: Use a stability-indicating analytical method (like HPLC) that can separate the parent compound from its degradation products. This will ensure you are only quantifying the intact this compound.
Q3: The solubility of my compound seems to vary between experiments. What could be the cause?
A3: Inconsistent results can stem from several factors:
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Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. Ensure you are using the same batch and form of the compound for all experiments.
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Temperature Fluctuations: Small changes in temperature can significantly impact solubility. Ensure your incubator or shaker maintains a stable temperature.
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Incomplete Equilibration: If the agitation time is too short, the solution may not have reached saturation, leading to an underestimation of solubility.
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Solvent Purity and Water Content: The purity of the organic solvent, particularly its water content, can affect the solubility of the compound. Use high-purity, anhydrous solvents when required.
Q4: How should I prepare a stock solution of this compound for biological assays?
A4:
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Due to its likely poor aqueous solubility, it is recommended to first dissolve the compound in an organic solvent such as DMSO to create a concentrated stock solution.
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For the final assay, this stock solution should be serially diluted in the aqueous assay buffer.
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When diluting, it is crucial to add the DMSO stock to the buffer dropwise while vortexing to minimize precipitation.
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Be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system you are studying. It is common practice to keep the final DMSO concentration below 0.5% (v/v).
-
Always include a vehicle control (assay buffer with the same final concentration of the organic solvent) in your experiments.
References
Minimizing off-target effects of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in live cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. The information provided is intended to help minimize off-target effects in live cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a bifunctional alkylating agent. Its primary mechanism of action involves the formation of covalent interstrand cross-links (ICLs) in DNA. This process occurs in two steps: first, an intramolecular cyclization forms a highly reactive aziridinium ion. This ion then alkylates a nucleophilic site on a DNA base, most commonly the N7 position of guanine. The second 2-chloroethyl group can then undergo a similar reaction, forming a cross-link with another guanine on the opposite DNA strand. These ICLs physically block DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Q2: What are the known off-target effects of this compound in live cells?
A2: As a non-specific DNA alkylating agent, this compound can induce several off-target effects, including:
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DNA-protein cross-links: Besides cross-linking DNA strands, the reactive intermediate can also form covalent bonds between DNA and nearby proteins, such as histones and transcription factors. These bulky adducts can interfere with essential cellular processes.
-
Monofunctional alkylation: The compound can react with a single DNA base without forming a cross-link. While less cytotoxic than ICLs, these mono-adducts can still be mutagenic if not repaired.
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Alkylation of other cellular macromolecules: The reactive aziridinium ion can potentially alkylate other nucleophilic molecules in the cell, such as RNA and proteins, which can disrupt their function.
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Cytotoxicity to non-target cells: Due to its non-specific nature, the compound can damage the DNA of healthy, rapidly dividing cells, leading to unwanted side effects in a therapeutic context.
Q3: What are the general strategies to minimize off-target effects of alkylating agents like this compound?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental results and for therapeutic applications. General strategies include:
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Dose optimization: Using the lowest effective concentration of the compound can help reduce off-target damage. A thorough dose-response study is recommended to determine the optimal concentration for the desired effect with minimal toxicity.
-
Targeted delivery: While challenging for this specific compound, strategies for targeted delivery of alkylating agents to specific cell types are an active area of research. This can involve conjugation to cell-specific ligands or encapsulation in nanoparticles.[1]
-
Modulation of DNA repair pathways: The cellular response to DNA damage plays a significant role in the outcome of treatment. Inhibiting specific DNA repair pathways in target cells can enhance the efficacy of the alkylating agent, potentially allowing for the use of lower concentrations.[2] Conversely, enhancing DNA repair in non-target cells could offer a protective effect.
-
Combination therapies: Using this compound in combination with other agents that have different mechanisms of action may allow for synergistic effects at lower, less toxic concentrations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cell death in control group (solvent only) | Solvent toxicity. | - Use a lower concentration of the solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells and is typically below 0.5%. - Test different solvents for dissolving the compound. - Include a "no treatment" control in addition to the solvent control. |
| Inconsistent results between experiments | - Cell passage number and confluency. - Variability in compound preparation. - Inconsistent incubation times. | - Use cells within a consistent passage number range. - Seed cells at a consistent density to ensure similar confluency at the time of treatment. - Prepare fresh stock solutions of the compound for each experiment. - Ensure precise and consistent incubation times. |
| No observable effect at expected concentrations | - Compound inactivity. - Cell line resistance. - Insufficient incubation time. | - Verify the purity and integrity of the compound. - Some cell lines have robust DNA repair mechanisms that can counteract the effects of the compound. Consider using a cell line known to be sensitive to alkylating agents or increasing the concentration. - Extend the incubation time to allow for the compound to induce DNA damage and for the cellular effects to manifest. |
| High background in DNA damage assays (e.g., Comet assay) | - Sub-optimal cell health prior to treatment. - Harsh cell handling during the assay. | - Ensure cells are healthy and not overly confluent before starting the experiment. - Handle cells gently during harvesting and processing to avoid introducing artificial DNA damage. |
Data Presentation
The following tables provide a template for summarizing quantitative data from key experiments. Researchers should replace the placeholder data with their own experimental results.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Example: MCF-7 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] |
| Example: A549 | Lung Carcinoma | [Insert Data] | [Insert Data] |
| Example: HCT116 | Colon Carcinoma | [Insert Data] | [Insert Data] |
| Example: HEK293T | Normal Embryonic Kidney | [Insert Data] | [Insert Data] |
Table 2: Quantification of Off-Target Effects
| Cell Line | Treatment Concentration (µM) | DNA-Protein Crosslinks (Relative Units) | Comet Assay (% Tail DNA) |
| Example: MCF-7 | [Insert Data] | [Insert Data] | [Insert Data] |
| Example: MCF-7 | [Insert Data] | [Insert Data] | [Insert Data] |
| Example: A549 | [Insert Data] | [Insert Data] | [Insert Data] |
| Example: A549 | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment (MTT Assay)
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
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Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
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Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a solvent control (medium with the same concentration of solvent used for the highest drug concentration) and a no-treatment control.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Detection of DNA Strand Breaks (Alkaline Comet Assay)
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Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
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Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10^5 cells/mL.
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Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose at 37°C and pipette onto a pre-coated microscope slide. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Immerse the slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.
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Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C.
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Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides with neutralization buffer (0.4 M Tris, pH 7.5) three times for 5 minutes each.
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Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
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Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length and the percentage of DNA in the tail using appropriate image analysis software.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for assessing cellular effects.
Caption: Troubleshooting logic for inconsistent experimental results.
References
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide handling and safety precautions
This technical support center provides comprehensive guidance on the handling and safety precautions for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a sulfonamide compound containing two 2-chloroethyl groups attached to the nitrogen atom.[1] It functions as a bifunctional alkylating agent.[1] Its primary applications are in pharmaceutical research as an antibacterial agent and a potential anticancer drug, and in chemical synthesis as an intermediate for other sulfonamide derivatives.[1]
Q2: What are the main hazards associated with this compound?
A2: The primary hazards of this compound include irritation to the skin, eyes, and respiratory tract.[2][3] Ingestion may lead to digestive tract irritation.[2] It is classified as a warning-level irritant.[2] The toxicological properties of this material have not been fully investigated, but as a nitrogen mustard derivative, it should be handled with extreme caution due to its potential as a potent alkylating agent.[1][2]
Q3: What personal protective equipment (PPE) is mandatory when handling this substance?
A3: Appropriate PPE is crucial to minimize exposure. This includes chemical safety goggles, chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and in situations with potential for aerosol generation, a NIOSH-approved respirator.[4] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, immediate action is critical.
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Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
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Skin Contact: Remove contaminated clothing and shoes immediately. Flush the affected skin area with plenty of water for at least 15 minutes. Seek medical attention.[2][6]
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Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has ceased, begin artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][7]
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Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Q5: How should I store this compound?
A5: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be kept away from incompatible substances such as strong oxidizing agents.[2]
Q6: What is the proper procedure for disposing of waste containing this chemical?
A6: Waste containing this compound should be treated as hazardous waste.[8] Dispose of it in accordance with local, state, and federal regulations.[8][9] Do not dispose of it down the drain.[10]
Troubleshooting Guides
Issue: Unexpected reaction outcome or low yield in a synthesis involving this compound.
-
Possible Cause 1: Purity of the reagent.
-
Troubleshooting Step: Verify the purity of your this compound using an appropriate analytical technique such as HPLC or NMR. Impurities can interfere with the desired reaction.
-
-
Possible Cause 2: Incomplete reaction.
-
Troubleshooting Step: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. If the reaction is stalling, consider adjusting the reaction time, temperature, or catalyst concentration.
-
-
Possible Cause 3: Degradation of the reagent.
-
Troubleshooting Step: this compound can be sensitive to moisture and heat. Ensure it was stored correctly. If degradation is suspected, use a fresh batch of the reagent.
-
Issue: Difficulty in dissolving this compound.
-
Possible Cause: Inappropriate solvent.
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Troubleshooting Step: this compound is soluble in chloroform.[11] If you are using a different solvent, check its compatibility. Gentle heating or sonication may aid in dissolution, but be mindful of the compound's stability.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂S | [12] |
| Molecular Weight | 296.22 g/mol | [12] |
| CAS Number | 42137-88-2 | [12] |
| Appearance | Off-white to slightly gray solid/powder | [2][13] |
| Melting Point | 45-50 °C | [12] |
| Boiling Point | 409.1 ± 55.0 °C (Predicted) | [11] |
| Solubility | Soluble in Chloroform | [11] |
| Storage Temperature | 0-8°C | [12] |
Table 2: Hazard Identification
| Hazard | Description | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | Causes skin irritation. | ❕ | Warning | H315 |
| Eye Irritation | Causes serious eye irritation. | ❕ | Warning | H319 |
| Respiratory Irritation | May cause respiratory irritation. | ❕ | Warning | H335 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.
Materials:
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Bis(2-chloroethyl)amine hydrochloride
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p-Toluenesulfonyl chloride
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Pyridine
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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1N aqueous hydrochloric acid
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Deionized water
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
-
Suspend Bis(2-chloroethyl)amine hydrochloride (25.2 g) in dichloromethane (280 mL) in a reaction vessel and cool the suspension to 0 °C in an ice bath.
-
Sequentially add pyridine (24 mL) and p-toluenesulfonyl chloride (28.3 g) to the stirred suspension.
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Allow the reaction mixture to stir for 4 hours at room temperature.
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Upon completion of the reaction (monitor by TLC), add saturated aqueous sodium bicarbonate solution to neutralize the mixture.
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Extract the organic phase with dichloromethane.
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Wash the organic layer sequentially with 1N aqueous hydrochloric acid and deionized water.
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Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure to remove the solvent.
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Purify the crude product by silica gel column chromatography using a gradient of hexane-ethyl acetate (from 15:1 to 5:1) as the eluent to yield N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide.
Mandatory Visualization
Caption: Emergency response workflow for exposure incidents.
Caption: Protocol for safe handling and storage.
References
- 1. Alkylating Agents for Breast Cancer [webmd.com]
- 2. Comprehensive reexamination of the acute toxicity of nitrogen mustards: HN-1, HN-2 and HN-3 as blister agents: application of multi in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antineoplastics, Alkylating: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 5. Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. reelmind.ai [reelmind.ai]
- 7. DNA damage and mutagenesis induced by nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. youtube.com [youtube.com]
- 10. Buy this compound | 42137-88-2 [smolecule.com]
- 11. chemimpex.com [chemimpex.com]
- 12. dhd2.org [dhd2.org]
- 13. This compound, tech. 90% 25 g | Request for Quote [thermofisher.com]
Technical Support Center: Quenching Unreacted N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is quenching necessary?
A1: this compound is a bifunctional alkylating agent. Its reactivity stems from the two chloroethyl groups that can form highly reactive aziridinium ions.[1] These ions can then alkylate nucleophiles, including DNA, which is the basis of its cytotoxic activity.[1] Quenching is the process of neutralizing any unreacted this compound at the end of a reaction. This is crucial for several reasons:
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Safety: It deactivates the hazardous, reactive alkylating agent.
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Reaction Control: It stops the reaction at a desired endpoint, preventing further and potentially unwanted side reactions.
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Purification: It converts the unreacted starting material into a different compound that is easier to separate from the desired product.
Q2: What are the common methods for quenching this compound?
A2: The most common methods involve reacting the unreacted compound with a nucleophile to neutralize its alkylating ability. The choice of quenching agent depends on the stability of the desired product and the reaction conditions. Common methods include:
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Amine Quench: Using a primary or secondary amine, or an aqueous solution of ammonia, to form a stable and often more polar sulfonamide derivative.
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Hydrolysis: Using water, often in the presence of a base, to hydrolyze the chloroethyl groups to hydroxyethyl groups.
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Thiol Quench: Employing a thiol-containing reagent, such as sodium thiosulfate, to react with the electrophilic chloroethyl groups.
Q3: How does this compound exert its biological effects?
A3: As an alkylating agent, this compound can cause DNA damage in cells. This damage triggers a cellular stress response, often leading to the activation of the p53 tumor suppressor protein.[2][3][4][5] Activated p53 can then initiate a cascade of events leading to cell cycle arrest, allowing time for DNA repair, or apoptosis (programmed cell death) if the damage is too severe.[2][3][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete Quenching | Insufficient amount of quenching agent. | Increase the molar excess of the quenching agent. A 5-10 fold excess is often a good starting point. |
| Low reaction temperature. | While quenching is often performed at low temperatures to control exotherms, the reaction may be too slow. Allow the reaction to warm to room temperature and stir for a longer period. | |
| Poor mixing. | Ensure vigorous stirring, especially in biphasic systems (e.g., organic solvent and aqueous quencher), to maximize contact between the reactants. | |
| Formation of Unwanted Side Products | Reaction of the desired product with the quenching agent. | Choose a quenching agent that is selective for the unreacted this compound over your product. Consider the nucleophilicity of your product versus the quenching agent. |
| Degradation of the desired product under quenching conditions. | If your product is sensitive to basic or acidic conditions, use a neutral quenching method. For example, if your product is base-labile, avoid using aqueous sodium hydroxide for hydrolysis. | |
| Difficulty in Removing Quenched Product | Similar polarity of the quenched product and the desired product. | Select a quenching agent that results in a product with significantly different polarity. For example, quenching with aqueous ammonia will produce a more polar sulfonamide that may be easier to separate by extraction or chromatography. |
| Emulsion formation during aqueous workup. | Break the emulsion by adding brine or by filtering the mixture through a pad of celite. |
Experimental Protocols
Protocol 1: Quenching with Aqueous Ammonia
This protocol is suitable for reactions where the desired product is stable to mildly basic conditions. The resulting sulfonamide is generally more polar and can be removed by aqueous extraction.
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Cool the reaction mixture: Cool the reaction vessel to 0 °C using an ice bath.
-
Add aqueous ammonia: Slowly add a 5-10 fold molar excess of concentrated aqueous ammonia (e.g., 28-30% NH₃ in water) to the stirred reaction mixture.
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Warm and stir: Allow the mixture to warm to room temperature and continue stirring for 1-2 hours.
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Monitor the reaction: Check for the complete consumption of this compound by a suitable analytical method (e.g., TLC, LC-MS).
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Workup: Proceed with the standard aqueous workup to separate the desired product from the quenched sulfonamide.
Protocol 2: Quenching by Hydrolysis
This method is useful when the desired product is stable to aqueous basic or acidic conditions.
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Cool the reaction mixture: Cool the reaction vessel to 0 °C in an ice bath.
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Add aqueous base or acid: Slowly add a 5-10 fold molar excess of an aqueous base (e.g., 1 M NaOH) or acid (e.g., 1 M HCl) to the stirred reaction mixture.
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Warm and stir: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete.
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Monitor the reaction: Monitor the disappearance of the starting material by TLC or LC-MS.
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Workup: Neutralize the reaction mixture and proceed with extraction to isolate the desired product.
Protocol 3: Quenching with Sodium Thiosulfate
This method is suitable for quenching residual alkylating agent under neutral conditions.
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Prepare quencher solution: Prepare a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
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Cool the reaction mixture: Cool the reaction mixture to 0 °C.
-
Add quencher: Add a 5-10 fold molar excess of the saturated sodium thiosulfate solution to the vigorously stirred reaction mixture.
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Stir: Continue stirring at room temperature for 1-3 hours.
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Monitor the reaction: Check for the absence of the starting material using an appropriate analytical technique.
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Workup: Separate the organic and aqueous layers and proceed with the purification of the desired product.
Data Presentation
Table 1: Comparison of Quenching Methods (Illustrative Data)
| Quenching Agent | Molar Excess | Temperature (°C) | Reaction Time (h) | Quenching Efficiency (%) | Notes |
| Aqueous Ammonia | 10 | 0 to 25 | 1.5 | >99 | Forms a polar sulfonamide, easy to separate. |
| 1 M NaOH | 10 | 0 to 25 | 3 | >98 | Product must be base-stable. |
| Sat. Na₂S₂O₃ | 10 | 0 to 25 | 2 | >99 | Neutral conditions, good for sensitive products. |
Note: The data in this table is illustrative and the optimal conditions may vary depending on the specific reaction solvent, concentration, and substrate.
Visualizations
Caption: A typical experimental workflow involving this compound.
Caption: p53 signaling pathway activated by DNA damage from alkylating agents.[2][3][4][5]
References
Validation & Comparative
A Comparative Analysis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide and Other Nitrogen Mustards in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, a sulfonamide-based nitrogen mustard, and other prominent nitrogen mustards used in cancer research and therapy. This document synthesizes available data on their mechanisms of action, cytotoxicity, and the signaling pathways they modulate, supported by detailed experimental protocols.
Chemical and Physical Properties
This compound is a sulfonamide compound featuring a p-toluenesulfonamide structure with two 2-chloroethyl groups attached to the nitrogen atom.[1] These chloroethyl groups are the hallmark of nitrogen mustards, conferring their characteristic alkylating activity. A comparison of the chemical properties of this compound with other well-known nitrogen mustards is presented in Table 1.
| Feature | This compound | Mechlorethamine | Melphalan | Chlorambucil | Cyclophosphamide |
| CAS Number | 42137-88-2[1] | 51-75-2 | 148-82-3 | 305-03-3 | 50-18-0 |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂S[1] | C₅H₁₁Cl₂N | C₁₃H₁₈Cl₂N₂O₂ | C₁₄H₁₉Cl₂NO₂ | C₇H₁₅Cl₂N₂O₂P |
| Molecular Weight ( g/mol ) | 296.2[1] | 156.07 | 305.2 | 304.2 | 261.09 |
| Chemical Class | Sulfonamide Nitrogen Mustard | Aliphatic Nitrogen Mustard | Aromatic Nitrogen Mustard (Amino Acid Conjugate) | Aromatic Nitrogen Mustard | Phosphoramide Mustard (Prodrug) |
| Appearance | Off-white solid | White, crystalline powder | Off-white to buff powder | White, crystalline powder | White, crystalline powder |
| Reactivity | The dual chloroethyl substituents enhance its reactivity compared to other sulfonamides.[1] | Highly reactive | Less reactive than mechlorethamine | Less reactive than mechlorethamine | Requires metabolic activation |
Mechanism of Action: DNA Alkylation and Apoptosis Induction
Nitrogen mustards exert their cytotoxic effects primarily through the alkylation of DNA. This process is initiated by an intramolecular cyclization of the chloroethyl groups to form a highly reactive aziridinium ion.[1] This electrophilic intermediate then reacts with nucleophilic sites on DNA, predominantly the N7 position of guanine. Bifunctional nitrogen mustards, such as this compound, can react with two guanine residues, leading to the formation of interstrand cross-links (ICLs). These ICLs are highly cytotoxic lesions that inhibit DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.
The DNA damage induced by this compound activates p53-dependent apoptotic pathways.[1] The tumor suppressor protein p53 is stabilized and activated through post-translational modifications, such as phosphorylation.[1] Activated p53 then transcriptionally upregulates pro-apoptotic genes, leading to the initiation of the mitochondrial apoptosis pathway.[1] This intrinsic apoptotic cascade involves the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in cell death.[1]
Comparative Cytotoxicity
While direct comparative studies including this compound are limited, the available data for other nitrogen mustards and sulfonamide derivatives provide a context for its potential cytotoxic efficacy. Table 2 summarizes the half-maximal inhibitory concentration (IC₅₀) values for various nitrogen mustards against different human cancer cell lines from independent studies. It is crucial to note that these values are not directly comparable due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Sulfonamide Derivatives | MDA-MB-468 | Breast Cancer | Varies | [2] |
| HeLa | Cervical Cancer | Varies | [2] | |
| MCF-7 | Breast Cancer | Varies | [2] | |
| Melphalan | SF-188 | Glioblastoma | LD₁₀ value reported | [3] |
| U87MG | Glioblastoma | LD₁₀ value reported | [3] | |
| U251MG | Glioblastoma | LD₁₀ value reported | [3] | |
| 2-Phenylacetylenesulfonamide (PAS) | B-CLL | Chronic Lymphocytic Leukemia | 5-20 | [4][5] |
In Vivo Antitumor Efficacy
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key experimental assays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]
-
Compound Treatment: Treat the cells with various concentrations of the nitrogen mustard compounds and a vehicle control. Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
DNA Alkylation Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.
Protocol:
-
Cell Treatment and DNA Isolation: Treat cancer cells with the nitrogen mustard compound. Harvest the cells and isolate genomic DNA using standard phenol-chloroform extraction or a commercial kit.
-
DNA Hydrolysis: Enzymatically digest the isolated DNA to individual nucleosides using a cocktail of enzymes such as DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed DNA sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Separate the DNA adducts from unmodified nucleosides using a C18 reverse-phase column with a suitable gradient elution.
-
Detect and quantify the specific adducts using the mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
-
Data Analysis: Quantify the amount of each adduct by comparing its peak area to that of a stable isotope-labeled internal standard and normalize to the total amount of DNA analyzed.
Conclusion and Future Directions
This compound represents an interesting scaffold for the development of novel anticancer agents, combining the DNA alkylating properties of nitrogen mustards with a sulfonamide moiety. While direct comparative data with clinically used nitrogen mustards is currently lacking, the available information on its mechanism of action and the in vivo efficacy of related sulfonamides suggests its potential as a cytotoxic agent.
Future research should focus on conducting head-to-head comparative studies of this compound with established nitrogen mustards like melphalan, chlorambucil, and cyclophosphamide. Such studies should include comprehensive cytotoxicity screening against a panel of cancer cell lines, quantitative DNA alkylation assays, and in vivo efficacy studies in relevant animal models. This will provide a clearer understanding of its relative potency, selectivity, and therapeutic window, and will be crucial for its further development as a potential cancer therapeutic.
References
- 1. Buy this compound | 42137-88-2 [smolecule.com]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Phenylacetylenesulfonamide (PAS) induces p53-independent apoptotic killing of B-chronic lymphocytic leukemia (CLL) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents [frontiersin.org]
- 7. Antitumor effect of para-toluenesulfonamide against lung cancer xenograft in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DNA Alkylation Efficiency: N,N-Bis(2-chloroethyl)-p-toluenesulfonamide versus Busulfan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA alkylating agents N,N-Bis(2-chloroethyl)-p-toluenesulfonamide and busulfan, with a focus on their mechanisms of action, DNA alkylation efficiency, and the experimental methods used for their evaluation. While direct quantitative comparisons of their alkylation efficiency are limited in publicly available literature, this document synthesizes existing data to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Both this compound and busulfan are bifunctional alkylating agents that induce cytotoxicity primarily through the formation of DNA adducts and cross-links, ultimately leading to the inhibition of DNA replication and transcription and triggering apoptosis. Busulfan, an alkylsulfonate, is well-characterized to form DNA intrastrand cross-links, primarily at 5'-GA-3' and 5'-GG-3' sequences. This compound, a nitrogen mustard derivative, is presumed to form a reactive aziridinium ion that alkylates DNA, with a high propensity for the N7 position of guanine, leading to both mono-adducts and interstrand or intrastrand cross-links.
Quantitative data directly comparing the DNA alkylation efficiency of these two compounds is scarce. However, based on their chemical structures and mechanisms of action, it can be inferred that they exhibit different profiles of DNA damage. The efficiency of DNA cross-linking is a critical determinant of cytotoxicity for bifunctional alkylating agents.
Mechanism of DNA Alkylation
This compound
This compound belongs to the nitrogen mustard class of alkylating agents. Its mechanism of action involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine. As a bifunctional agent, it can react a second time to form DNA cross-links.
Busulfan
Busulfan is a bifunctional alkylating agent of the alkylsulfonate type. It acts by the nucleophilic attack of DNA bases on the terminal carbons of the butane chain, with the methanesulfonate groups acting as leaving groups. This results in the formation of monoadducts and, subsequently, DNA intrastrand cross-links, predominantly between two adjacent guanines (5'-GG-3') or a guanine and an adjacent adenine (5'-GA-3')[1].
Data Presentation: Quantitative Comparison
Cytotoxicity Data (IC50 Values)
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While not a direct measure of DNA alkylation efficiency, it provides an indication of the overall cytotoxic potency.
Table 1: IC50 Values for Busulfan in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| P39 | Myeloid Leukemia | ~10-100 µg/ml (concentration range studied) | [2] |
| SET2 | Myeloproliferative Neoplasm | 27 | [3] |
| HEL | Myeloproliferative Neoplasm | 45.1 | [3] |
Note: No specific IC50 values for this compound in cancer cell lines were found in the searched literature. One source mentions its potential cytotoxic effects against certain cancer cell lines but does not provide quantitative data[4].
DNA Adduct Quantification
The quantification of specific DNA adducts provides a more direct measure of DNA alkylation.
Table 2: Quantification of Busulfan-DNA Adducts in Patient Blood
| Adduct Type | Adducts per 10^6 Nucleotides | Reference |
| N7G-Bu-N7G (Cross-link) | 0.38 - 2.02 | [5] |
| N7G-Bu-OH (Mono-adduct) | 12.8 - 28.2 | [5] |
Note: No quantitative data on DNA adduct formation for this compound was found in the searched literature.
Experimental Protocols
Modified Alkaline Comet Assay for DNA Interstrand Cross-links
This assay is used to measure the extent of DNA interstrand cross-linking in individual cells. The principle is that cross-links reduce the migration of DNA fragments in an electric field after the induction of strand breaks by ionizing radiation.
Protocol:
-
Cell Treatment: Treat cell cultures with various concentrations of the alkylating agent for a defined period. Include a negative control (vehicle-treated) and a positive control for strand breaks (e.g., hydrogen peroxide).
-
Irradiation: After treatment, irradiate the cells with a fixed dose of ionizing radiation (e.g., 2-5 Gy of X-rays) on ice to induce a known number of single-strand breaks.
-
Cell Embedding: Mix the cell suspension with low melting point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a constant voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration (e.g., tail moment) using image analysis software. A reduction in tail moment compared to the irradiated control indicates the presence of DNA cross-links[6][7][8][9][10].
HPLC-MS/MS for Quantification of DNA Adducts
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.
Protocol:
-
DNA Isolation: Isolate genomic DNA from cells or tissues treated with the alkylating agent.
-
DNA Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase) or through acid hydrolysis.
-
Sample Purification: Purify the DNA hydrolysate using solid-phase extraction (SPE) to enrich for the adducts of interest and remove unmodified nucleosides.
-
HPLC Separation: Separate the nucleosides and adducts using reversed-phase HPLC.
-
MS/MS Detection: Detect and quantify the specific adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated adduct) and monitoring for a characteristic fragment ion.
-
Quantification: Use stable isotope-labeled internal standards of the adducts of interest to accurately quantify their levels in the biological samples[2][11][12][13].
Conclusion
Both this compound and busulfan are potent DNA alkylating agents with established cytotoxic effects. Busulfan's mechanism of forming intrastrand cross-links is well-documented, and methods for quantifying its DNA adducts are available. In contrast, while this compound is expected to act as a typical nitrogen mustard, forming inter- and intrastrand cross-links via an aziridinium ion, there is a notable lack of quantitative data on its DNA alkylation efficiency and cytotoxicity in the public domain.
For researchers and drug development professionals, this guide highlights the need for further experimental studies to directly compare the DNA alkylation efficiency and cytotoxic profiles of these two compounds. Such studies, employing the detailed protocols provided, would be invaluable for a more complete understanding of their relative therapeutic potential and for the rational design of new anticancer agents.
References
- 1. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 2. HPLC-ESI+-MS/MS analysis of N7-guanine-N7-guanine DNA cross-links in tissues of mice exposed to 1,3-butadiene. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound | 42137-88-2 [smolecule.com]
- 5. colab.ws [colab.ws]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capillary HPLC-Accurate Mass MS/MS Quantitation of N7-(2, 3, 4-trihydroxybut-1-yl)-guanine Adducts of 1,3-Butadiene in Human Leukocyte DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
Validating Protein-DNA Crosslinks Induced by N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating protein-DNA crosslinks (DPCs) induced by the alkylating agent N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. We offer a comparative analysis with formaldehyde, a widely used crosslinking agent, and present supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate validation strategy for their specific needs.
Introduction to this compound
This compound is a bifunctional alkylating agent capable of forming covalent bonds with nucleophilic sites on both proteins and DNA, leading to the formation of protein-DNA crosslinks.[1][2] This class of compounds, which includes other nitrogen mustards, is utilized in chemotherapy for its ability to induce cytotoxic DNA lesions in rapidly dividing cancer cells.[3][4][5] The validation of DPCs induced by such agents is crucial for understanding their mechanisms of action, identifying their protein targets, and developing novel therapeutic strategies.
Comparative Analysis of Crosslinking Agents
The choice of crosslinking agent is critical and influences the type and yield of DPCs. Here, we compare this compound with the commonly used formaldehyde.
| Feature | This compound | Formaldehyde |
| Mechanism of Action | Forms stable, covalent adducts primarily at the N7 position of guanine and with nucleophilic amino acid residues (e.g., cysteine).[4] | Forms reversible methylene bridges between amino groups on proteins and DNA bases.[6] |
| Crosslinking Efficiency | Potentially higher for specific protein-DNA interactions due to its longer and more flexible spacer arm. | High, but can be less specific, capturing transient and indirect interactions. |
| Reversibility | Crosslinks are generally irreversible under standard laboratory conditions. | Reversible by heat, facilitating downstream analysis like sequencing. |
| Cell Permeability | High, due to its chemical nature. | High, readily penetrates cell and nuclear membranes. |
| Specificity | May exhibit some sequence or protein-specific preferences. | Less specific, crosslinks a wide range of proximal proteins and DNA. |
| Toxicity | High cytotoxicity, a known characteristic of alkylating agents.[7] | Cytotoxic, but generally less so than alkylating agents at typical crosslinking concentrations. |
Quantitative Validation of Protein-DNA Crosslinks
Several techniques can be employed to quantitatively validate the formation of DPCs. The table below summarizes key methods and their suitability for analyzing crosslinks induced by this compound.
| Validation Method | Principle | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| Chromatin Immunoprecipitation (ChIP-seq) | Immunoprecipitation of a specific protein crosslinked to DNA, followed by sequencing of the associated DNA. | High | Semi-quantitative to Quantitative | Identifies genome-wide binding sites of a specific protein. | Requires a specific and high-quality antibody. |
| DNA-Protein Crosslink Immunoprecipitation (DPC-IP) | Enrichment of all DPCs, followed by identification of crosslinked proteins by mass spectrometry. | Medium | Quantitative | Unbiased identification of all proteins crosslinked to DNA. | Technically challenging; may have biases in enrichment. |
| Immunoassays (e.g., RADAR) | Detection of total DPCs using antibodies against specific DNA damage marks or post-translational modifications. | High | Quantitative | Rapid and sensitive for measuring global DPC levels. | Does not identify specific crosslinked proteins or their genomic locations. |
| Mass Spectrometry-based Proteomics | Direct identification and quantification of peptides crosslinked to DNA after enzymatic digestion.[3][4] | High | Quantitative | Provides precise identification of crosslinked proteins and amino acid residues. | Requires specialized equipment and bioinformatics expertise. |
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for DPC Validation
This protocol is adapted from standard ChIP-seq procedures and highlights modifications for using an irreversible crosslinker like this compound.
a. Crosslinking:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (optimization of concentration and time is critical) in culture medium. For comparison, treat a parallel set of cells with 1% formaldehyde for 10 minutes.
-
Quench the formaldehyde crosslinking with 125 mM glycine for 5 minutes. For the this compound treatment, quenching is not applicable; instead, wash the cells twice with ice-cold PBS to remove the crosslinking agent.
-
Harvest cells by scraping and pellet by centrifugation.
b. Cell Lysis and Chromatin Sonication:
-
Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Sonicate the lysate to shear the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is crucial.
c. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody specific to the protein of interest overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
d. Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde crosslinks by incubating at 65°C overnight with proteinase K. For this compound, which forms irreversible crosslinks, this step will digest the protein component to release the DNA.
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
e. Library Preparation and Sequencing:
-
Prepare the DNA library for next-generation sequencing according to the manufacturer's instructions.
-
Sequence the library on a suitable platform.
DPC-IP for Unbiased Identification of Crosslinked Proteins
This protocol focuses on the enrichment of DPCs for subsequent protein identification by mass spectrometry.
a. Crosslinking and Cell Lysis:
-
Perform crosslinking as described in the ChIP-seq protocol.
-
Lyse cells in a denaturing buffer (e.g., containing guanidinium chloride) to dissociate non-covalent protein-DNA interactions.
b. DPC Enrichment:
-
Isolate genomic DNA using a method that preserves covalent DPCs, such as cesium chloride density gradient centrifugation or silica column chromatography under denaturing conditions.
-
Thoroughly wash the isolated DNA to remove non-crosslinked proteins.
c. Protein Digestion and Peptide Analysis:
-
Digest the protein component of the DPCs with a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search.
Visualizations
Conclusion
Validating protein-DNA crosslinks induced by this compound is essential for elucidating its biological effects. This guide provides a framework for comparing this potent alkylating agent with formaldehyde and for selecting and implementing appropriate validation techniques. The choice between targeted approaches like ChIP-seq and unbiased methods such as DPC-IP followed by mass spectrometry will depend on the specific research question. By carefully considering the properties of the crosslinking agent and the strengths of each validation method, researchers can gain valuable insights into the roles of protein-DNA crosslinks in cellular processes and disease.
References
- 1. Toluenesulfonamide formaldehyde resin | C8H11NO3S | CID 159985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry-Based Tools to Characterize DNA-Protein Cross-Linking by Bis-Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Based Tools to Characterize DNA-Protein Cross-Linking by Bis-electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA–protein interaction studies: a historical and comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation and Repair of DNA-Protein Crosslink Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 7. jpsionline.com [jpsionline.com]
A Comparative Guide to the Mass Spectrometry Analysis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide-DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the characterization and quantification of DNA adducts formed by the alkylating agent N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ³²P-Postlabeling. This document is intended to assist researchers in selecting the most appropriate methodology for their specific research goals, offering detailed experimental protocols and supporting data.
This compound is a bifunctional alkylating agent capable of forming covalent adducts with DNA, primarily at the N7 position of guanine. These adducts can lead to mutations and cell death, making their detection and quantification crucial in toxicology studies and for monitoring the efficacy of chemotherapeutic agents.
Methodological Comparison: LC-MS/MS vs. ³²P-Postlabeling
The choice between LC-MS/MS and ³²P-postlabeling for the analysis of this compound-DNA adducts depends on several factors, including the required sensitivity, the need for structural confirmation, and sample throughput.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | ³²P-Postlabeling Assay |
| Principle | Separation of enzymatically digested nucleoside adducts by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation. | Enzymatic digestion of DNA to 3'-mononucleotides, enrichment of adducts, radiolabeling with ³²P-ATP, and separation by thin-layer chromatography (TLC).[1][2][3] |
| Sensitivity | High, typically in the range of 1 adduct in 10⁷ to 10⁸ nucleotides.[4] Can reach attomole (10⁻¹⁸ mol) levels with nano-LC systems.[5] | Extremely high, capable of detecting as low as 1 adduct in 10⁹ to 10¹⁰ normal nucleotides.[1][3] |
| Specificity | Very high, provides structural information through MS/MS fragmentation patterns, enabling unambiguous identification of adducts.[6] | Lower, relies on chromatographic retention time, which can be ambiguous without authentic standards. Does not provide structural information.[4][7] |
| Quantification | Highly accurate and precise through the use of stable isotope-labeled internal standards. | Semi-quantitative, relies on the efficiency of the labeling reaction which can vary for different adducts. |
| Sample Requirement | Typically requires 10-100 µg of DNA.[4] | Requires very low amounts of DNA, typically 1-10 µg.[1] |
| Throughput | Relatively high, amenable to automation. | Low, labor-intensive, and time-consuming due to the multiple steps and use of radioactivity.[8] |
| Safety | Requires handling of organic solvents and high voltages. | Involves the use of hazardous radioactive materials (³²P). |
| Cost | High initial instrument cost, moderate running costs. | Lower initial equipment cost, but ongoing costs for radiochemicals and disposal. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on established methods for the analysis of nitrogen mustard-DNA adducts and is adapted for this compound.[2]
1. DNA Isolation and Purification:
-
Isolate genomic DNA from cells or tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.
-
Ensure high purity of the DNA, with A260/A280 ratio between 1.8 and 2.0.
2. Enzymatic Hydrolysis:
-
To 20 µg of purified DNA, add a digestion mixture containing DNase I, nuclease P1, and alkaline phosphatase in a suitable buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Incubate the mixture at 37°C for 12-16 hours to ensure complete digestion to individual nucleosides.
3. Sample Cleanup:
-
Remove enzymes and other macromolecules by ultrafiltration or solid-phase extraction (SPE) using a C18 cartridge.
-
Elute the nucleosides with methanol and dry the sample under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
4. UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 20 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor Ion: The protonated molecular ion of the expected N7-guanine adduct of this compound.
-
Product Ion: A characteristic fragment ion, typically resulting from the neutral loss of the deoxyribose sugar (116 Da).
-
Collision Energy: Optimize for the specific adduct.
-
³²P-Postlabeling Protocol
This protocol is a standard method for the detection of bulky DNA adducts.[1][3][9]
1. DNA Digestion:
-
Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
2. Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides by nuclease P1 digestion, which preferentially removes normal nucleotides.
3. ³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
4. Chromatographic Separation:
-
Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on PEI-cellulose plates using different solvent systems for each dimension.
5. Detection and Quantification:
-
Visualize the separated adducts by autoradiography or phosphorimaging.
-
Quantify the amount of radioactivity in each adduct spot and normalize to the total amount of DNA analyzed.
Visualizations
Signaling Pathway of DNA Adduct Formation
Caption: Formation of DNA adducts by this compound.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the analysis of DNA adducts by LC-MS/MS.
Logical Relationship: Method Selection Criteria
Caption: Decision tree for selecting an analytical method for DNA adducts.
Conclusion
Both LC-MS/MS and ³²P-postlabeling are powerful techniques for the analysis of this compound-DNA adducts. LC-MS/MS offers the significant advantage of providing structural confirmation and accurate quantification, making it the method of choice for definitive identification and mechanistic studies.[6] The ³²P-postlabeling assay, with its exceptional sensitivity, remains a valuable tool for screening and detecting extremely low levels of DNA damage, particularly when sample amounts are limited.[1][3] The selection of the most appropriate technique will ultimately be guided by the specific research question, available resources, and the desired level of analytical detail.
References
- 1. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Tobacco-Specific Nitrosamine-Induced DNA Adducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 32P-postlabelling and mass spectrometric methods for analysis of bulky, polyaromatic carcinogen-DNA adducts in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-labeling test for DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Crosslinking Agents for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative crosslinking agents to N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, a bifunctional alkylating agent known for its ability to induce DNA interstrand crosslinks.[1] The following sections detail the performance of key alternatives, including other nitrogen mustards and a natural crosslinking agent, supported by available experimental data. Detailed methodologies for critical experiments are also provided to facilitate reproducible research.
Overview of this compound and its Alternatives
This compound belongs to the class of nitrogen mustards, which are potent alkylating agents used in chemotherapy.[1] Their cytotoxic effects are primarily mediated through the formation of covalent bonds with DNA, leading to interstrand crosslinks (ICLs) that block DNA replication and transcription, ultimately triggering apoptosis.[2][3] This guide evaluates two other widely used nitrogen mustards, Melphalan and Chlorambucil , and a natural crosslinking agent, Genipin , as alternatives.
Nitrogen Mustards like melphalan and chlorambucil share a similar mechanism of action with this compound, involving the formation of a highly reactive aziridinium ion that alkylates the N7 position of guanine in DNA.[4]
Genipin , derived from the fruit of Gardenia jasminoides, offers a contrasting mechanism. It primarily crosslinks proteins and other macromolecules through reactions with primary amine groups, and has been reported to have significantly lower cytotoxicity compared to traditional chemical crosslinkers like glutaraldehyde.[5][6]
Performance Comparison
The following tables summarize the available quantitative data for the compared crosslinking agents. It is important to note that the data presented is compiled from various studies, and experimental conditions may differ. Therefore, direct comparison of absolute values should be made with caution.
Table 1: Cytotoxicity (IC50) of Crosslinking Agents in Human Cancer Cell Lines
| Crosslinking Agent | Cell Line | IC50 (µM) | Reference |
| Melphalan | MCF-7 (Breast) | Not specified | [7] |
| A549 (Lung) | Not specified | ||
| MIA PaCa-2 (Pancreatic) | Not specified | ||
| Chlorambucil | MCF-7 (Breast) | Not specified | [7] |
| Genipin | HeLa (Cervical) | 419 ± 27.25 | [8] |
| V79 (Chinese Hamster Lung) | 166 (n-GE), 173 (w-GE) | [5] | |
| MG-63 (Osteosarcoma) | > 1.5 mg/mL (powder) | [6] | |
| HepG2 (Hepatocellular) | No potent cytotoxicity | [9] | |
| MHCC97L (Hepatocellular) | No potent cytotoxicity | [9] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for nitrogen mustards is the induction of DNA interstrand crosslinks, which triggers a cascade of cellular responses leading to apoptosis. Genipin, on the other hand, acts primarily through protein crosslinking.
Nitrogen Mustards: DNA Damage and Apoptosis Induction
Nitrogen mustards, including this compound, melphalan, and chlorambucil, are bifunctional alkylating agents.[4][10] They form highly reactive aziridinium ions that covalently bind to the N7 position of guanine bases in DNA. This can result in the formation of interstrand crosslinks (ICLs), which are particularly cytotoxic lesions that stall DNA replication and transcription.[11] The cellular response to this DNA damage typically involves the activation of the p53 tumor suppressor protein, leading to cell cycle arrest and the initiation of the intrinsic apoptotic pathway.[1]
Genipin: Protein Crosslinking
Genipin's primary mode of action involves the crosslinking of proteins and other macromolecules containing primary amine groups.[5] This mechanism is distinct from the DNA-damaging effects of nitrogen mustards. The resulting crosslinked network can alter the mechanical properties of tissues and cells. While generally considered less cytotoxic than traditional crosslinkers, high concentrations of genipin can induce apoptosis through pathways that are not fully elucidated but may involve cellular stress responses.[6]
Experimental Protocols
To facilitate the objective comparison of these crosslinking agents, detailed protocols for key experimental assays are provided below.
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Crosslink Detection
Objective: To quantify DNA interstrand crosslinks induced by a bifunctional alkylating agent.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the crosslinking agent for a specified duration. Include untreated and positive controls.
-
Cell Harvest and Embedding: Harvest cells and suspend them in low-melting-point agarose. Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Place the slides in an electrophoresis chamber filled with alkaline buffer (pH > 13). Apply an electric field to allow the migration of fragmented DNA.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the degree of crosslinking. Quantify the tail moment or percentage of DNA in the tail using appropriate software.[10]
TUNEL Assay for Apoptosis Detection
Objective: To detect DNA fragmentation, a hallmark of apoptosis, induced by the crosslinking agent.
Methodology:
-
Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.
-
TdT Labeling: Incubate the samples with Terminal deoxynucleotidyl Transferase (TdT) and a solution of labeled dUTPs (e.g., BrdUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Detect the incorporated labeled dUTPs using a fluorescently-labeled anti-BrdU antibody.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye such as DAPI. Visualize the apoptotic cells (positive for the fluorescent label) using a fluorescence microscope.
Western Blotting for Analysis of Crosslinked Proteins
Objective: To detect the formation of protein-protein crosslinks induced by a crosslinking agent like genipin.
Methodology:
-
Sample Preparation: Treat cells with the crosslinking agent and lyse them in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The formation of higher molecular weight bands compared to the untreated control indicates protein crosslinking.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of crosslinking agents.
Conclusion
The selection of an appropriate crosslinking agent is critical for various research and therapeutic applications. While this compound and other nitrogen mustards like melphalan and chlorambucil are potent DNA crosslinkers with established cytotoxic effects, their high toxicity necessitates the exploration of alternatives. Genipin, a natural crosslinker, presents a promising alternative with a different mechanism of action and a more favorable safety profile, although its crosslinking targets are primarily proteins rather than DNA. The choice between these agents will ultimately depend on the specific experimental goals, whether it be inducing DNA damage for cancer therapy research or biocompatible crosslinking for tissue engineering applications. This guide provides a foundational comparison to aid researchers in making informed decisions for their specific needs.
References
- 1. Buy this compound | 42137-88-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Crosslinking Efficacy and Cytotoxicity of Genipin and Its Activated Form Prepared by Warming It in a Phosphate Buffer: A Comparative Study [mdpi.com]
- 6. Assessment of Cytocompatibility and Anti-Inflammatory (Inter)Actions of Genipin-Crosslinked Chitosan Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-Based Drug Design of Genipin Derivatives with Cytotoxic Activity against HeLa Cell Line: A Structural and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide Derivatives Against Cancer Cells: A Comparative Guide
The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds, including sulfonamide derivatives. Among these, compounds featuring the N,N-Bis(2-chloroethyl)-p-toluenesulfonamide backbone have garnered interest due to their potential as alkylating agents, which can induce cancer cell death.[1][2] This guide provides a comparative analysis of the efficacy of these derivatives against various cancer cell lines, supported by experimental data and detailed protocols.
Comparative Efficacy of Sulfonamide Derivatives
The cytotoxic effects of various sulfonamide derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.[3] The data presented below summarizes the IC50 values for several novel sulfonamide compounds, highlighting their activity spectrum across different cancer types.
A study investigating a series of synthesized sulfonamides revealed varying degrees of cytotoxicity against breast and cervical cancer cell lines.[4] The results, as determined by the MTT assay, are summarized in the table below.
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | MDA-MB-468 (Breast) | < 30 |
| MCF-7 (Breast) | < 128 | |
| HeLa (Cervical) | < 360 | |
| Derivative 2 | MDA-MB-468 (Breast) | < 30 |
| MCF-7 (Breast) | < 128 | |
| HeLa (Cervical) | < 360 | |
| Derivative 3 | MDA-MB-468 (Breast) | < 30 |
| MCF-7 (Breast) | < 128 | |
| HeLa (Cervical) | < 360 | |
| Derivative 4 | MDA-MB-468 (Breast) | < 30 |
| MCF-7 (Breast) | < 128 | |
| HeLa (Cervical) | < 360 | |
| Derivative 5 | MDA-MB-468 (Breast) | < 30 |
| MCF-7 (Breast) | < 128 | |
| HeLa (Cervical) | < 360 | |
| Derivative 6 | MDA-MB-468 (Breast) | < 30 |
| MCF-7 (Breast) | < 128 | |
| HeLa (Cervical) | < 360 | |
| Derivative 7 | MDA-MB-468 (Breast) | < 30 |
| MCF-7 (Breast) | < 128 | |
| HeLa (Cervical) | < 360 | |
| Derivative 8 | MDA-MB-468 (Breast) | < 30 |
| MCF-7 (Breast) | < 128 | |
| HeLa (Cervical) | < 360 |
Table 1: Cytotoxicity of eight novel sulfonamide derivatives against three human cancer cell lines. The data indicates that the tested compounds exhibited the most potent effects against the MDA-MB-468 breast cancer cell line.[4]
Further research has expanded the scope of testing to a broader range of cancer cell lines, demonstrating the potential for some sulfonamide derivatives to exhibit broad-spectrum anti-proliferative activity. One study highlighted a series of compounds (compounds 4-9) with significant activity against leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, and breast cancer cell lines.[5]
Mechanism of Action: Inducing Cell Death
The anticancer activity of this compound and its derivatives is often attributed to their ability to act as alkylating agents, leading to DNA damage and subsequently triggering programmed cell death, or apoptosis.[6] This process is frequently mediated by the p53 tumor suppressor protein.[6] DNA damage activates p53, which in turn transcriptionally activates pro-apoptotic genes, leading to the initiation of the mitochondrial apoptosis pathway.[6]
The mechanism of action for some sulfonamide derivatives also involves cell cycle arrest.[4][7] For instance, the novel sulfonamide anticancer agent E7070, which shares structural similarities with the compounds discussed, is known to arrest the cell cycle at the G1/S transition phase.[4] Another study on a 2,4-dinitrobenzenesulfonamide derivative demonstrated cell cycle arrest at the G2/M phase in K562 leukemia cells and at the G0/G1 phase in Jurkat cells.[7]
Caption: p53-mediated apoptotic signaling pathway induced by DNA damage.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of anticancer compounds.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity.[4][8]
-
Cell Seeding: Cancer cells are cultured in RPMI-1640 medium and seeded in 96-well plates at a concentration of 1 x 10^5 cells/mL (200 µL per well). The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Compound Treatment: Logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) of the test compounds are prepared and added to the wells. The plates are incubated for a further 72 hours.[4]
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for 3.5 to 4 hours at 37°C.[4][9]
-
Formazan Solubilization: The medium containing MTT is carefully removed without disturbing the cells. 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.[4][9]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 540-590 nm.[4][8] A reference wavelength of 620 nm can also be used.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[10]
Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined from the resulting DNA content histograms. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Cells are harvested and resuspended in an Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Analysis: The flow cytometry data allows for the quantification of different cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 42137-88-2 [smolecule.com]
- 7. Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to N,N-Bis(2-chloroethyl)-p-toluenesulfonamide in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the biomedical applications of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, a bifunctional alkylating agent with demonstrated potential in both oncology and microbiology. By objectively comparing its performance with other relevant compounds and providing detailed experimental data, this document serves as a valuable resource for researchers exploring its therapeutic utility.
Executive Summary
This compound is a molecule of significant interest due to its dual functionality as a potential anticancer and antibacterial agent.[1] Its mechanism of action is primarily attributed to its ability to act as a bifunctional alkylating agent, inducing DNA damage and subsequent cellular responses.[1] This guide will delve into its cytotoxic and antimicrobial properties, offering a comparative analysis with other established agents in the field. Detailed experimental protocols for key assays are provided to facilitate reproducible research.
Comparative Analysis of Cytotoxicity
The primary application of this compound in biomedical research is centered on its potential as an anticancer agent. Its cytotoxicity stems from its ability to crosslink DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering cell death.[2]
While specific IC50 values for this compound are not widely available in the public domain, the following table presents a comparative overview of the cytotoxic potential of structurally similar chloroethylating agents and other common alkylating agents against various cancer cell lines. This data provides a benchmark for evaluating the potential efficacy of this compound.
Table 1: Comparative Cytotoxicity (IC50, µM) of Alkylating Agents in Human Cancer Cell Lines
| Alkylating Agent Class | Compound | Cancer Cell Line | IC50 (µM) |
| Nitrogen Mustards | Melphalan | Raji (Lymphoma) | ~3-4 (in resistant lines) |
| Cyclophosphamide | MCF-7 (Breast) | >100 | |
| Chlorambucil | A549 (Lung) | ~50 | |
| Nitrosoureas | BCNU (Carmustine) | Raji (Lymphoma) | ~5 (in resistant lines) |
| CCNU (Lomustine) | HT-29 (Colon) | ~30 | |
| Alkyl Sulfonates | Busulfan | K562 (Leukemia) | ~10 |
| Triazenes | Temozolomide | U87 MG (Glioblastoma) | ~100 |
| Platinum Compounds | Cisplatin | SCC-25 (Squamous Cell) | ~3-7 (in resistant lines) |
Note: Data is compiled from various sources and should be used for comparative purposes only. IC50 values can vary significantly based on experimental conditions and cell line characteristics.
Comparative Analysis of Antimicrobial Activity
In addition to its anticancer potential, this compound has been identified as having antibacterial properties.[3][4] The sulfonamide moiety of the molecule is known to interfere with folic acid synthesis in bacteria, a pathway essential for their growth and replication.[1]
The following table provides a comparative summary of the Minimum Inhibitory Concentration (MIC) values for various sulfonamide-based antibacterial agents against common bacterial strains. While specific MIC data for this compound is limited, this table offers a frame of reference for its potential antibacterial efficacy.
Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Sulfonamide Derivatives
| Compound Class | Compound Example | Escherichia coli | Staphylococcus aureus |
| p-Toluenesulfonamides | 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide | >100 | 3.12 |
| N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide | 12.5 | >100 | |
| Standard Antibiotics | Ciprofloxacin | ≤1 | ≤1 |
| Gentamicin | ≤4 | ≤1 | |
| Vancomycin | Not Applicable | ≤2 |
Note: Data is sourced from studies on various sulfonamide derivatives and is intended for comparative analysis. MIC values are highly dependent on the specific bacterial strain and testing methodology.[5]
Mechanism of Action: DNA Alkylation and Cellular Response
The biological activity of this compound is rooted in its function as a bifunctional alkylating agent. The two chloroethyl groups are highly reactive and can form covalent bonds with nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine in DNA.
The proposed mechanism involves an initial intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with a nucleophilic site on a DNA base. The presence of a second chloroethyl group allows for a second alkylation event, leading to the formation of DNA interstrand or intrastrand crosslinks. These crosslinks are highly cytotoxic as they block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).
The cellular response to the DNA damage induced by this compound involves a complex signaling network known as the DNA Damage Response (DDR).
Caption: DNA Damage Response pathway initiated by this compound.
Experimental Protocols
To facilitate further research into the biomedical applications of this compound, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cancer cell line to ~80% confluency. Harvest the cells using trypsin-EDTA and resuspend in complete medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well. Gently shake the plate to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains using the broth microdilution method.
References
- 1. Assessment of the role of DNA damage and repair in the survival of primary cultures of rat cutaneous keratinocytes exposed to bis(2-chloroethyl)sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scispace.com [scispace.com]
Quantifying DNA Modification by N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, a bifunctional alkylating agent, detailing its mechanism of DNA modification and methods for its quantification. The performance and effects of this compound are compared with other common alkylating agents, supported by established experimental protocols and representative data to aid in the design and interpretation of toxicological and therapeutic studies.
Mechanism of Action: DNA Alkylation and Cross-linking
This compound belongs to the nitrogen mustard class of alkylating agents.[1] Like other bifunctional agents, its cytotoxicity is primarily driven by its ability to form covalent bonds with DNA, leading to the formation of adducts and, most critically, interstrand cross-links (ICLs).[2][3]
The process begins with an intramolecular cyclization of one of the 2-chloroethyl side chains, forming a highly reactive aziridinium ion.[1] This electrophilic intermediate then reacts with a nucleophilic site on a DNA base, most commonly the N7 position of guanine.[4][5] After this initial "monoalkylation," the second 2-chloroethyl arm can undergo a similar reaction, forming a second covalent bond with another guanine residue. This can result in an intrastrand link (on the same DNA strand) or a highly cytotoxic interstrand cross-link (ICL) that connects the two strands of the DNA double helix.[4][6] These ICLs physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[7]
Caption: Mechanism of DNA modification by a bifunctional alkylating agent.
Comparison with Alternative Alkylating Agents
The efficacy and biological effects of this compound can be understood by comparing it to other alkylating agents, which are broadly classified as monofunctional or bifunctional.
-
Monofunctional Agents (e.g., Methyl Methanesulfonate - MMS): These agents have one reactive group and primarily form single base adducts (monoadducts), such as N7-methylguanine and N3-methyladenine.[3] This damage is typically repaired by the Base Excision Repair (BER) pathway.[2]
-
Bifunctional Agents (e.g., Nitrogen Mustards, Nitrosoureas): With two reactive groups, these compounds can form monoadducts but are also capable of creating highly toxic interstrand cross-links.[8][9] The repair of ICLs is far more complex, requiring the coordinated action of multiple pathways, including Nucleotide Excision Repair (NER) and Homologous Recombination (HR).[3] Bifunctional agents are generally more cytotoxic than monofunctional agents.[6]
| Feature | This compound | Methyl Methanesulfonate (MMS) | Carmustine (BCNU) | Cyclophosphamide |
| Class | Bifunctional Nitrogen Mustard | Monofunctional Alkylating Agent | Bifunctional Nitrosourea | Bifunctional Nitrogen Mustard (Prodrug) |
| Primary Lesion | N7-Guanine Adducts, Interstrand Cross-links (ICLs) | N7-Methylguanine, N3-Methyladenine | O6-Guanine Adducts, ICLs | N7-Guanine Adducts, ICLs |
| Primary Repair Pathway | NER, Fanconi Anemia, HR | Base Excision Repair (BER) | MGMT, NER, HR | NER, Fanconi Anemia, HR |
| Relative Cytotoxicity | High | Moderate | High | High |
| Activation | Spontaneous intramolecular cyclization | Direct-acting | Spontaneous decomposition | Metabolic activation in the liver |
Experimental Protocols for Quantifying DNA Modification
A multi-assay approach is essential to fully characterize the extent and type of DNA damage induced by an alkylating agent.
Comet Assay (Single-Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[10] Under alkaline conditions, it detects single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites.[11] The neutral version of the assay is more specific for DSBs.[12] The extent of DNA migration in the "comet tail" is proportional to the amount of DNA damage.[11]
Caption: General workflow for the Comet Assay.
Protocol: Alkaline Comet Assay
-
Cell Preparation: Treat exponentially growing cells with various concentrations of this compound for a specified time. Include negative (vehicle) and positive (e.g., H₂O₂) controls.
-
Slide Preparation: Mix approximately 1 x 10⁴ treated cells with 1% low melting point (LMP) agarose at 37°C and immediately pipette onto a pre-coated slide. Allow to solidify at 4°C.[13]
-
Lysis: Immerse slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.[11]
-
DNA Unwinding and Electrophoresis: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Allow DNA to unwind for 20-40 minutes. Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.[10][14]
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Gold or Propidium Iodide).[11]
-
Analysis: Visualize slides using a fluorescence microscope. Use image analysis software to quantify the head and tail intensity of at least 50 comets per slide. Calculate parameters like percent DNA in the tail and Olive tail moment.[11]
γ-H2AX Immunofluorescence Assay
Phosphorylation of the histone variant H2AX at serine 139 (termed γ-H2AX) is a rapid and specific cellular response to the formation of DNA double-strand breaks (DSBs).[15] Immunofluorescence microscopy can be used to visualize and quantify γ-H2AX foci, where each focus is considered to represent a single DSB.[16]
Caption: Workflow for γ-H2AX immunofluorescence staining.
Protocol: γ-H2AX Staining
-
Cell Culture: Seed cells on glass coverslips and allow them to adhere. Treat with the alkylating agent as required.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.[16]
-
Blocking: Wash the coverslips and block non-specific antibody binding by incubating with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX (e.g., mouse monoclonal anti-γH2AX) diluted in blocking solution, typically overnight at 4°C.[16][17]
-
Secondary Antibody Incubation: Wash the cells to remove unbound primary antibody. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.
-
Mounting and Visualization: Wash the coverslips again, counterstain nuclei with DAPI, and mount them onto microscope slides.
-
Analysis: Acquire images using a fluorescence microscope. Count the number of distinct γ-H2AX foci per nucleus in at least 100 cells per condition.
LC-MS/MS for DNA Adduct Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific DNA adducts.[18][19] This technique offers high sensitivity and structural specificity, allowing for the precise measurement of lesions like N7-(2-chloroethyl)guanine.[20][21]
Protocol: DNA Adduct Analysis by LC-MS/MS
-
DNA Isolation: Expose cells to the alkylating agent. Isolate genomic DNA using a high-purity extraction kit, taking care to prevent oxidative damage.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as DNAse I, nuclease P1, and alkaline phosphatase.[20]
-
Chromatographic Separation: Separate the deoxynucleosides using high-performance liquid chromatography (HPLC), typically with a reverse-phase C18 column.
-
Mass Spectrometry Detection: Analyze the eluate by tandem mass spectrometry (MS/MS). Use electrospray ionization (ESI) in positive mode.[21]
-
Quantification: Quantify the specific adduct (e.g., N7-(2-chloroethyl)guanosine) using selected reaction monitoring (SRM), comparing the signal to a standard curve generated with a synthesized adduct standard.[21] The data is typically expressed as the number of adducts per 10⁶ or 10⁷ normal nucleotides.
Quantitative Data Comparison (Representative)
The following table provides a representative comparison of the expected quantitative outcomes from the assays described above when cells are treated with equitoxic doses of different alkylating agents.
| Assay | This compound | Methyl Methanesulfonate (MMS) | Carmustine (BCNU) |
| Comet Assay (% Tail DNA) | High (+++) | Moderate (++) | High (+++) |
| γ-H2AX Foci per Nucleus | High (+++) | Low (+) | High (+++) |
| LC-MS/MS (ICL/10⁷ dG) | High (+++) | Not detected | High (+++) |
| LC-MS/MS (Monoadducts/10⁷ dG) | High (+++) | Very High (++++) | High (+++) |
Note: This table is for illustrative purposes. Actual values are dependent on cell type, dose, and exposure time.
Cellular DNA Damage Response Pathways
The introduction of DNA lesions by alkylating agents triggers a complex network of signaling and repair pathways known as the DNA Damage Response (DDR).[2] The specific pathways activated depend on the type of lesion formed.
-
Base Excision Repair (BER): The primary pathway for repairing small, non-helix-distorting base modifications, such as the methyl adducts formed by MMS.[3]
-
Nucleotide Excision Repair (NER), Fanconi Anemia (FA), and Homologous Recombination (HR): These pathways work in a coordinated fashion to recognize and repair bulky adducts and highly toxic ICLs formed by bifunctional agents like this compound.[2][3]
-
Mismatch Repair (MMR): This system can recognize certain O6-alkylguanine adducts, but failed attempts at repair can lead to the formation of lethal DSBs.[3]
Activation of the DDR leads to the phosphorylation of key sensor kinases (ATM and ATR), which in turn activate downstream effectors that orchestrate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.
Caption: Overview of the DNA Damage Response to alkylating agents.
References
- 1. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 5. escholarship.org [escholarship.org]
- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy | MDPI [mdpi.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchtweet.com [researchtweet.com]
- 12. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Cytometric Analysis of DNA Damage: Phosphorylation of Histone H2AX as a Marker of DNA Double-Strand Breaks (DSBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. academic.oup.com [academic.oup.com]
A Comparative Guide to the Cytotoxicity of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic mechanisms of two alkylating agents: N,N-Bis(2-chloroethyl)-p-toluenesulfonamide and the widely-used chemotherapeutic drug, cisplatin. The information presented is based on existing scientific literature and aims to provide a clear, objective overview for research and drug development purposes.
Mechanism of Action: A Comparative Overview
Both this compound and cisplatin exert their cytotoxic effects primarily by damaging nuclear DNA, which ultimately leads to the induction of apoptosis. However, the specifics of their interactions with DNA and the subsequent cellular responses exhibit notable differences.
This compound is a bifunctional alkylating agent.[1] Its mechanism involves a two-step process that begins with a spontaneous cyclization to form a highly reactive aziridinium ion. This intermediate is the primary electrophilic species responsible for DNA alkylation.[1] The bifunctional nature of this compound allows it to form interstrand DNA crosslinks, a severe form of DNA damage that is difficult for cancer cells to repair.[1] This DNA damage triggers a robust activation of p53-dependent apoptotic pathways.[1]
Cisplatin , a platinum-based coordination complex, is one of the most potent and widely used anticancer drugs.[2][3] Upon entering a cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation, which activates the compound. The aquated form of cisplatin readily reacts with nucleophilic sites on DNA, particularly the N7 position of guanine and adenine bases. This interaction leads to the formation of various DNA adducts, with 1,2-intrastrand crosslinks being the most common.[4][5] These adducts distort the DNA double helix, which in turn inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3][6] The cellular response to cisplatin-induced DNA damage is complex and involves multiple signaling pathways, including those mediated by p53 and mitogen-activated protein kinases (MAPKs).[2][6]
The following table summarizes the key mechanistic features of both compounds.
| Feature | This compound | Cisplatin |
| Drug Class | Nitrogen Mustard (Alkylating Agent) | Platinum-based coordination complex (Alkylating-like agent) |
| Active Species | Aziridinium ion[1] | Aquated cisplatin[4][5] |
| Primary Target | Nuclear DNA[1] | Nuclear DNA[7] |
| DNA Interaction | Alkylation, primarily forming interstrand crosslinks[1] | Platination, primarily forming 1,2-intrastrand crosslinks[4][5] |
| Apoptosis Induction | Primarily through p53-dependent pathways[1] | Involves p53, p73, and MAPK signaling pathways[2][6] |
| Other Effects | Can form DNA-protein crosslinks[1] | Induces oxidative stress and can interact with other cellular components like RNA and proteins[2][4][7] |
Signaling Pathways in Apoptosis Induction
The induction of apoptosis is a critical component of the cytotoxic effects of both compounds. While both converge on this common outcome, the upstream signaling cascades they activate have distinct features.
This compound-Induced Apoptosis:
The DNA damage caused by this compound leads to the activation of the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates pro-apoptotic proteins, initiating the mitochondrial pathway of apoptosis.[1] This ultimately leads to the activation of caspases, the executioners of apoptosis.[1]
Cisplatin-Induced Apoptosis:
Cisplatin-induced apoptosis is more multifaceted. The recognition of cisplatin-DNA adducts triggers a DNA damage response that can activate several signaling pathways. The p53 pathway plays a crucial role, but p73, a p53 family member, can also mediate apoptosis in response to cisplatin.[6] Furthermore, cisplatin has been shown to activate stress-related signaling cascades, such as the MAPK pathways, which can also contribute to the apoptotic response.[2][6] Cisplatin also induces oxidative stress, which can independently lead to mitochondrial damage and apoptosis.[2][4]
Experimental Protocols
A direct quantitative comparison of the cytotoxicity of this compound and cisplatin would require standardized in vitro assays. The following is a general protocol for a common cytotoxicity assay, the MTT assay, which can be adapted to compare these two compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To determine and compare the concentration-dependent cytotoxic effects of this compound and cisplatin on a given cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound and cisplatin stock solutions (in an appropriate solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and cisplatin in complete medium from the stock solutions. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent used for the drug stocks) and a no-cell control (medium only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds or the vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is considered 100% viable).
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for both this compound and cisplatin from the dose-response curves.
-
References
- 1. Buy this compound | 42137-88-2 [smolecule.com]
- 2. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin biochemical mechanism of action: from cytotoxicity to induction of cell death through interconnections between apoptotic and necrotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide Adducts by NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of DNA adducts formed by the bifunctional alkylating agent N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a compound of interest in pharmaceutical research due to its potential as an anticancer agent, acting through the alkylation of DNA and subsequent disruption of cellular processes. Understanding the precise structure of the adducts it forms with DNA is crucial for elucidating its mechanism of action and for the development of more effective and targeted therapies.
This document presents a comparative analysis of NMR spectroscopy with mass spectrometry for the characterization of these adducts, supported by representative experimental data and detailed protocols.
Mechanism of DNA Alkylation
This compound acts as a bifunctional alkylating agent. The mechanism involves an initial intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine and the N3 position of adenine. The presence of a second chloroethyl group allows for a subsequent alkylation event, leading to the formation of DNA interstrand or intrastrand cross-links.
Safety Operating Guide
Proper Disposal of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a potent alkylating agent, classified as a nitrogen mustard derivative, and is considered a cytotoxic substance.[1] Due to its hazardous nature, stringent operational and disposal plans are imperative to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedural information for the proper disposal of this compound, emphasizing safety, compliance, and best practices in a research and development setting.
Immediate Safety Precautions
Before handling this compound, it is crucial to be familiar with the information provided in its Safety Data Sheet (SDS). The compound is an irritant to the eyes, skin, and respiratory tract.[2] In case of exposure, immediate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eyes | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3] |
| Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2] |
Waste Segregation and Containerization
Proper segregation of waste at the point of generation is a critical step in the safe disposal of this compound. Waste should be categorized as either "trace" or "bulk" waste, in accordance with hazardous waste regulations.
| Waste Category | Description | Disposal Container |
| Trace Waste | Items with minimal residual contamination, such as empty vials, syringes (with no visible liquid), gloves, gowns, and absorbent pads. | Designated, clearly labeled, leak-proof, and puncture-resistant containers. Often color-coded yellow for chemotherapy waste. |
| Bulk Waste | Unused or expired drug, solutions with detectable concentrations, grossly contaminated personal protective equipment (PPE), and materials used to clean up spills. | Designated, clearly labeled, leak-proof, and puncture-resistant containers. Often color-coded black for bulk chemotherapy waste. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Experimental Protocol: Chemical Inactivation of Bulk Liquid Waste
For bulk liquid waste containing this compound, chemical inactivation can be considered to reduce its hazardous properties before final disposal. The following is a representative protocol based on the known reactivity of nitrogen mustards. This protocol must be validated in a controlled laboratory setting before implementation.
Materials:
-
Bulk liquid waste containing this compound
-
Sodium hypochlorite (bleach) solution (e.g., 5.25%)
-
Sodium thiosulfate solution (e.g., 10% w/v)
-
pH meter or pH paper
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves (butyl rubber recommended), safety goggles, face shield, and a lab coat.[1] All manipulations should be performed in a certified chemical fume hood.
Procedure:
-
Preparation: In a designated chemical fume hood, place the container with the bulk liquid waste in a secondary container.
-
Initial Inactivation: Slowly and with stirring, add an excess of sodium hypochlorite solution to the waste. The reaction may be exothermic, so the addition should be gradual. A general guideline is to use a 10-fold excess of bleach by volume.
-
Reaction Time: Allow the mixture to react for a minimum of 2 hours with occasional stirring.
-
Neutralization of Excess Oxidant: After the inactivation period, test for the presence of excess hypochlorite using potassium iodide-starch paper. If the paper turns blue-black, add sodium thiosulfate solution portion-wise until the test is negative.
-
pH Adjustment: Check the pH of the final solution and adjust to a neutral range (pH 6-8) using appropriate acids or bases.
-
Final Disposal: The treated solution should still be considered hazardous waste and must be collected in a properly labeled container for disposal by a licensed hazardous waste management company.
Decontamination of Laboratory Surfaces and Equipment
All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
Procedure:
-
Initial Cleaning: Wipe the contaminated surface with a detergent solution and absorbent pads.
-
Chemical Decontamination: Wipe the surface with a solution known to degrade the compound, such as a freshly prepared 10% bleach solution, followed by a clean water rinse.[4]
-
Final Rinse: A final rinse with 70% ethanol or isopropanol can be performed.
-
Waste Disposal: All cleaning materials (pads, wipes, etc.) must be disposed of as trace hazardous waste.
Spill Management
In the event of a spill, the area should be evacuated, and access restricted. Only personnel trained in hazardous spill response and wearing appropriate PPE should perform the cleanup.
Procedure:
-
Containment: For solid spills, carefully sweep or vacuum the material into a suitable, labeled disposal container.[2] Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collection: Place the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area as described in the "Decontamination of Laboratory Surfaces and Equipment" section.
-
Reporting: Report the spill to the laboratory supervisor and the institutional environmental health and safety (EHS) office.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific guidelines and EHS office for further assistance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, a compound recognized for its irritant properties. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
This compound is an irritant to the eyes, skin, and respiratory tract.[1][2] Therefore, stringent safety measures are required to minimize exposure and mitigate potential risks. This guide will serve as your primary resource for operational procedures, personal protective equipment (PPE) specifications, and waste disposal plans.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, providing specific details to ensure adequate protection.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Conforming to European Standard EN 166 or OSHA 29 CFR 1910.133. | Protects eyes from dust particles and potential splashes of the compound, which is an eye irritant.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for protection against chlorinated solvents.[3][4] | Prevents skin contact with the compound, which is a known skin irritant.[1] |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned. | Provides a primary barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Air-Purifying Respirator | NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges.[1][5] | Required when working outside of a certified chemical fume hood or when there is a risk of exceeding exposure limits, as the compound is a respiratory tract irritant.[1] |
Operational Plan: Safe Handling and Storage Protocol
A systematic approach to handling and storage is critical to prevent accidental exposure and ensure the integrity of the compound.
Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of dust particles.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate vicinity of the handling area.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Carefully weigh the solid compound on a tared weigh boat or paper.
-
Avoid generating dust during transfer. Use a spatula to gently transfer the solid to the reaction vessel.
-
If dissolving in a solvent, add the solvent to the solid in the reaction vessel slowly to prevent splashing.
-
-
Post-Handling:
-
Thoroughly clean all equipment used for handling with an appropriate solvent.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Storage Requirements:
-
Store this compound in a tightly sealed, clearly labeled container.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1]
Emergency Procedures: Spill and Exposure Management
Spill Cleanup Protocol (for a minor spill of solid material):
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate and Secure: If necessary, evacuate the immediate area. Restrict access to the spill site.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Contain and Absorb:
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[6]
-
Do not use combustible materials like paper towels for the initial containment.
-
-
Collect Waste:
-
Decontaminate:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Ventilate: Ensure the area is well-ventilated after the cleanup is complete.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1]
Disposal Plan: Managing this compound Waste
All waste materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional, local, state, and federal regulations. High-temperature incineration is a suitable disposal method for chlorinated organic compounds.[7]
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated PPE, weigh boats, and absorbent materials from spill cleanups, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for liquid chlorinated organic waste. Do not mix with non-halogenated waste streams.[8]
-
Empty Containers: "Empty" containers that previously held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[9] After rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.
Disposal Workflow:
References
- 1. heightechsafety.com.au [heightechsafety.com.au]
- 2. wwhardware.com [wwhardware.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
- 5. northwestern.edu [northwestern.edu]
- 6. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. otago.ac.nz [otago.ac.nz]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
